Tromantadine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O2.ClH/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRCWSNCXPHMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53783-83-8 (Parent) | |
| Record name | Tromantadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30194406 | |
| Record name | Tromantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41544-24-5 | |
| Record name | Acetamide, 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41544-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tromantadine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041544245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tromantadine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(dimethylamino)ethoxy]-N-tricyclo[3.3.1.13,7]dec-1-ylacetamide monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TROMANTADINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H09LUS437B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tromantadine Hydrochloride: An Adamantane Derivative for Antiviral Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Amantadine, a synthetic tricyclic amine of the adamantane family, was first approved for the prophylaxis of influenza A virus in 1966.[1] Its clinical utility later expanded serendipitously to the treatment of Parkinson's disease.[1] The therapeutic success of amantadine spurred the development of various derivatives, aiming to enhance efficacy, broaden the antiviral spectrum, or reduce side effects. One such derivative is tromantadine hydrochloride, which has been developed as a topical antiviral agent effective against Herpes Simplex Virus (HSV) infections.[2][3]
This technical guide provides a comprehensive overview of this compound, focusing on its relationship to amantadine, its distinct mechanism of action, and its clinical application. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of adamantane derivatives.
Chemical Properties and Structural Relationship
Tromantadine is structurally derived from amantadine, sharing the core adamantane cage.[3] The key modification is the N-acetamidoethoxy-dimethylamine side chain attached to the amino group of the adamantane structure. This modification significantly alters the compound's antiviral activity, shifting its target from the influenza A virus to the herpes simplex virus.[4][5]
| Property | Amantadine Hydrochloride | This compound |
| IUPAC Name | adamantan-1-amine;hydrochloride[6] | N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide;hydrochloride[7][8] |
| Molecular Formula | C₁₀H₁₈ClN[6] | C₁₆H₂₉ClN₂O₂[7][9] |
| Molecular Weight | 187.71 g/mol [6] | 316.9 g/mol [7] |
| CAS Number | 665-66-7[6] | 41544-24-5[7] |
| Structure |
Mechanism of Action
While both molecules are adamantane derivatives, their antiviral mechanisms are distinct, targeting different viruses through different pathways.
Amantadine: M2 Proton Channel Inhibition
Amantadine's primary antiviral mechanism against influenza A is the blockade of the M2 ion channel protein.[1][10][11] This channel is crucial for the influx of protons into the virion within the host cell's endosome. By blocking this channel, amantadine prevents the acidification necessary for viral uncoating and the subsequent release of viral RNA into the cytoplasm, thereby halting replication.[10][12][13]
Tromantadine: Multi-step Inhibition of Herpes Simplex Virus
Tromantadine exhibits a more complex mechanism of action against HSV-1 and HSV-2.[4] It interferes with multiple stages of the viral replication cycle.[2][3][14]
-
Inhibition of Early Events : Tromantadine alters the glycoproteins on the host cell surface, which impedes the initial absorption (attachment) of the virus.[3] It also inhibits the penetration of the virus into the host cell.[2][3][7]
-
Inhibition of Late Events : After viral entry, tromantadine interferes with a late stage in the replication cycle.[15] It appears to inhibit a cellular process required for the processing of viral glycoproteins, which is essential for syncytium (cell fusion) formation and the assembly of new virions.[15] This prevents the spread of the virus to adjacent cells.[15]
-
Prevention of Uncoating : Similar to amantadine's effect on influenza, tromantadine also hinders the uncoating of the HSV virion after it has entered the cell.[3][7]
Comparative Pharmacokinetics
Direct comparative pharmacokinetic data is limited due to the different routes of administration. Amantadine is administered orally for systemic effects, while tromantadine is applied topically for localized treatment of herpes lesions.[2]
| Parameter | Amantadine Hydrochloride (Oral) | This compound (Topical) |
| Administration | Oral | Topical (1% Ointment/Gel)[16] |
| Absorption | Well absorbed orally | Localized, minimal systemic absorption intended |
| Distribution | Widely distributed, crosses the blood-brain barrier | Acts primarily at the site of application |
| Metabolism | Not extensively metabolized | Not applicable for localized action |
| Elimination | Primarily excreted unchanged in the urine[17] | Not applicable |
| Plasma Half-life | ~17 hours in healthy adults[18] | Not applicable |
Clinical Efficacy and Safety
Amantadine
Amantadine has shown efficacy in both the prophylaxis and treatment of influenza A, though its use has been limited by the emergence of resistant strains and potential central nervous system (CNS) side effects.[12][19][20] A daily dose of 200mg is effective for treatment if started within the first day of symptoms.[19] CNS side effects are more common with amantadine compared to other adamantane derivatives like rimantadine.[20][21]
Tromantadine
Tromantadine is effective as a topical treatment for recurrent herpes simplex infections. Clinical trials have demonstrated its efficacy in reducing the duration and severity of herpes outbreaks.[2][22]
Summary of Clinical Trial Data for Topical Tromantadine
| Study Type | Indication | Key Findings | Reference |
| Randomized, Double-Blind | Recurrent Herpes Orofacialis | Showed therapeutic equivalence to topical acyclovir in healing time and symptom reduction. Rated as "good" or "very good" in over 80% of cases. | [23] |
| Randomized, Double-Blind, Placebo-Controlled | Herpes Simplex | Demonstrated a significant therapeutic effect compared to placebo. | [22][24] |
| Randomized, Double-Blind, Placebo-Controlled | Genital Herpes (males) | No significant difference in healing time was detected between tromantadine and placebo groups in this particular study. | [16] |
Common side effects of topical tromantadine are generally mild and localized, though rare cases of eczematous lesions or contact dermatitis have been reported with long-term use.[22][24]
Experimental Protocols
Antiviral Activity Assessment: Plaque Reduction Assay
This assay is a standard method to quantify the antiviral activity of a compound.
Methodology:
-
Cell Seeding: Confluent monolayers of a susceptible cell line (e.g., Vero or HEp-2 cells for HSV) are prepared in multi-well plates.
-
Virus Inoculation: Cells are infected with a known concentration of the virus (e.g., HSV-1) for a set adsorption period (e.g., 1 hour).
-
Compound Application: After adsorption, the viral inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing various concentrations of tromantadine or a control compound.
-
Incubation: Plates are incubated for a period sufficient for plaque formation (e.g., 48-72 hours).
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques, which are areas of dead or destroyed cells, appear as clear zones against the stained cell monolayer.
-
Quantification: The number of plaques in each well is counted. The concentration of the compound that reduces the number of plaques by 50% (IC₅₀) compared to the virus control is calculated.
Clinical Trial Protocol: Topical Treatment of Recurrent Herpes Orofacialis
This outlines a typical design for a clinical study evaluating the efficacy of topical tromantadine.
Methodology:
-
Study Design: A randomized, double-blind, active-controlled (e.g., vs. acyclovir cream) or placebo-controlled trial.
-
Patient Population: Adult patients with a history of recurrent herpes orofacialis (cold sores). Patients are enrolled within a short timeframe (e.g., 2-4 hours) of the onset of prodromal symptoms or first signs of a recurrence.
-
Treatment Regimen: Patients are randomly assigned to apply either tromantadine gel or the control cream to the affected area multiple times daily (e.g., five times a day) for a fixed duration (e.g., 5 days).[23]
-
Efficacy Assessment (Endpoints):
-
Primary Endpoint: Time to healing of lesions.
-
Secondary Endpoints: Duration of symptoms (e.g., pain, burning, itching), prevention of vesicular lesion eruption, and overall assessment of efficacy by both the investigator and the patient.[23]
-
-
Safety Assessment: Monitoring and recording of all adverse events, particularly local skin reactions at the application site.
-
Data Analysis: Statistical comparison of the endpoints between the treatment groups to determine equivalence or superiority.
Conclusion
This compound is a notable example of successful drug derivatization, where a structural modification to the amantadine scaffold resulted in a compound with a completely different antiviral profile. While amantadine targets the M2 ion channel of the influenza A virus, tromantadine employs a multi-pronged attack against the herpes simplex virus, inhibiting early events like attachment and penetration, as well as late events involving glycoprotein processing. This shift in activity has led to its development as an effective topical treatment for recurrent herpes infections. The study of adamantane derivatives like tromantadine continues to provide valuable insights for the development of novel antiviral agents with specific and potent mechanisms of action.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Tromantadine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amantadine Hydrochloride | C10H18ClN | CID 64150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetamide, 2-(2-(dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-yl-, hydrochloride (1:1) | C16H29ClN2O2 | CID 170532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tromantadine | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 11. droracle.ai [droracle.ai]
- 12. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amantadine | Influenza, Parkinson’s, Neuroprotection | Britannica [britannica.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Topical tromantadine in the treatment of genital herpes. A double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Amantadine | C10H17N | CID 2130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Current status of amantadine and rimantadine as anti-influenza-A agents: memorandum from a WHO meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Amantadine and rimantadine for influenza A in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparative toxicity of amantadine hydrochloride and rimantadine hydrochloride in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scite.ai [scite.ai]
- 23. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. karger.com [karger.com]
An In-depth Technical Guide to the Early and Late Event Inhibition of Herpes Simplex Virus by Tromantadine
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tromantadine hydrochloride, an amantadine derivative, exhibits significant antiviral activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1] Unlike its predecessor amantadine, which is largely ineffective against herpesviruses, tromantadine demonstrates a bimodal mechanism of action, inhibiting both early and late stages of the viral replication cycle.[2][3] This document provides a comprehensive overview of the inhibitory effects of tromantadine on HSV, detailing its impact on viral entry, protein synthesis, and virion maturation. It includes a compilation of quantitative data from key studies, detailed experimental protocols for assessing antiviral activity, and visualizations of the proposed mechanisms and experimental workflows.
Introduction
Herpes Simplex Virus (HSV) infections are a global health concern, causing a range of diseases from mucocutaneous lesions to more severe conditions like keratitis and encephalitis. While nucleoside analogs are the mainstay of anti-HSV therapy, the emergence of drug-resistant strains necessitates the exploration of antiviral agents with alternative mechanisms of action.[4] Tromantadine has been identified as a potent inhibitor of HSV-1 replication, demonstrating efficacy in reducing virus-induced cytopathic effects and overall viral yield.[5] Its unique dual-phase inhibition presents a promising avenue for antiviral research and development. This guide synthesizes the available scientific literature to provide a detailed technical resource on the antiviral properties of tromantadine against HSV.
Mechanism of Action
Tromantadine's antiviral activity against HSV is characterized by its interference with two distinct phases of the viral life cycle: an early event, likely involving viral attachment and penetration, and a late event, which may pertain to virion assembly, maturation, or release.[2][3]
Early Stage Inhibition
The primary early-stage target of tromantadine is believed to be the initial interaction between the virus and the host cell.[3] It is thought to interfere with the attachment of viral glycoproteins to host cell receptors, thereby preventing the entry of the viral capsid into the cytoplasm. This inhibition occurs before the onset of viral macromolecular synthesis.[2][3]
Late Stage Inhibition
In addition to its effects on viral entry, tromantadine also disrupts a late stage in the viral replication cycle.[2][6] Studies have shown that even when the drug is added hours after infection, it can still inhibit the production of infectious virions.[5] This late-stage inhibition is not fully elucidated but may involve the correct processing of viral glycoproteins, which is crucial for virion assembly and cell-to-cell spread.[6] Interestingly, the synthesis of major viral glycoproteins such as gB, gC, and gD is not prevented by tromantadine, but their function in processes like syncytium formation is impaired.[6]
Quantitative Data on Antiviral Activity
The antiviral efficacy of tromantadine has been quantified in several studies, primarily using Vero and HEp-2 cell lines infected with the KOS strain of HSV-1. The data is summarized in the tables below.
Table 1: Inhibition of HSV-1 Induced Cytopathic Effect (CPE) by Tromantadine
| Cell Line | Tromantadine Concentration (µg/mL) | Observed Effect on CPE | Citation |
| HEp-2 & Vero | 10 - 50 | Reduction in the extent of HSV-induced CPE | [5] |
| HEp-2 & Vero | 100 | No CPE observed for 96 hours post-infection | [5] |
Table 2: Inhibition of HSV-1 Production by Tromantadine
| Cell Line | Tromantadine Concentration (µg/mL) | Effect on Virus Production | Citation |
| HEp-2 | 100 - 500 | Inhibition of virus production at 24h post-infection | [1] |
| HEp-2 | 500 - 1000 | Complete inhibition of virus production | [3][5] |
| Vero | > 500 | Higher concentration required for inhibition compared to HEp-2 | [1] |
Table 3: Inhibition of Syncytium Formation by Tromantadine
| Cell Line | HSV-1 Strain | MOI (pfu/cell) | Tromantadine Concentration (µg/mL) | Observed Effect | Citation |
| VERO | GC+ | 0.01 | > 25 | Inhibition of syncytium formation | [6] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies described in the cited literature and represent standard techniques for evaluating the antiviral activity of compounds like tromantadine against HSV-1.
Cell Culture and Virus Propagation
-
Cell Lines: Vero (African green monkey kidney epithelial) and HEp-2 (human epidermoid carcinoma) cells are commonly used. They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics.
-
Virus Strain: The KOS strain of HSV-1 is a standard laboratory strain for these assays.
-
Virus Stock Preparation:
-
Infect confluent monolayers of Vero cells at a low multiplicity of infection (MOI) of approximately 0.01 PFU/cell.
-
Incubate at 37°C until 90-100% cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvest the cells and supernatant. Subject the cell suspension to three cycles of freeze-thawing to release intracellular virions.
-
Centrifuge at low speed to pellet cell debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
-
Determine the virus titer of the stock using a plaque assay.
-
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and determining the inhibitory concentration of an antiviral compound.
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^5 to 5 x 10^5 cells/well for a 6-well plate).[7]
-
Compound Preparation: Prepare serial dilutions of tromantadine in infection medium (DMEM with 2% FBS).
-
Infection:
-
When cells are confluent, aspirate the growth medium.
-
Pre-treat the cells with the various concentrations of tromantadine for 1 hour at 37°C.
-
Infect the cells with HSV-1 at an MOI that will produce a countable number of plaques (e.g., 50-100 PFU/well) in the presence of the corresponding tromantadine dilution.
-
Allow the virus to adsorb for 1-2 hours at 37°C.[8]
-
-
Overlay:
-
Aspirate the inoculum.
-
Overlay the cell monolayer with an overlay medium containing the respective concentration of tromantadine. A common overlay is 1.2% methylcellulose in DMEM with 2% FBS.[8]
-
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.
-
Staining and Counting:
-
Data Analysis: Calculate the percentage of plaque reduction for each tromantadine concentration compared to the virus control (no drug). The 50% inhibitory concentration (IC50) can be determined by regression analysis.
Analysis of Viral Protein Synthesis
This method is used to determine the effect of a compound on the synthesis of viral proteins.
-
Cell Culture and Infection:
-
Grow HEp-2 cells to near confluence in culture dishes.
-
Infect the cells with HSV-1 (e.g., at an MOI of 0.25) in the presence or absence of tromantadine (e.g., 1 mg/mL).[5] Include a mock-infected control.
-
For time-of-addition experiments, add tromantadine at different time points post-infection (e.g., at the time of infection or 4 hours post-infection).[5]
-
-
Radiolabeling:
-
At a specific time post-infection (e.g., 1 hour), replace the medium with a methionine-free medium containing the compound.
-
After a period of starvation, add a radiolabeled amino acid, such as [³⁵S]methionine or a ¹⁴C-amino acid mixture, and incubate for a defined period (e.g., 24 hours).[5]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using an appropriate percentage acrylamide gel to resolve the viral proteins of interest.
-
-
Autoradiography/Fluorography:
-
Dry the gel.
-
Expose the dried gel to X-ray film or a phosphorimager screen to visualize the radiolabeled protein bands.[5]
-
-
Analysis: Compare the protein profiles of the different samples to identify the effect of tromantadine on the synthesis of specific viral polypeptides.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Anti-HSV-1 agents: an update [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves [bio-protocol.org]
- 8. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis of Tromantadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Tromantadine hydrochloride, an antiviral agent derived from adamantane. The document details the core synthetic strategies, reaction mechanisms, and experimental protocols. Quantitative data from cited literature has been compiled into structured tables for comparative analysis. Furthermore, visual diagrams of the synthetic pathways and experimental workflows are presented using the DOT language for clarity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.
Introduction
Tromantadine, chemically known as N-(1-adamantyl)-N-[2-(dimethylamino)ethoxy]acetamide, is an antiviral medication that has demonstrated efficacy against the Herpes simplex virus.[1] Its mechanism of action involves the inhibition of viral penetration into host cells and interference with the later stages of viral replication, such as assembly and release.[1][2] The hydrochloride salt of Tromantadine is the commonly used pharmaceutical form. This guide focuses on the chemical synthesis of this compound, providing a detailed examination of the established synthetic routes.
Primary Synthesis Pathway
The most prominently documented synthesis of this compound is a two-step process commencing with 1-aminoadamantane (amantadine). The pathway involves the formation of an amide intermediate, followed by a nucleophilic substitution to introduce the dimethylaminoethoxy moiety, and concludes with the formation of the hydrochloride salt.
Step 1: Synthesis of N-(1-Adamantyl)-2-chloroacetamide
The initial step involves the acylation of 1-aminoadamantane with chloroacetyl chloride to yield the intermediate, N-(1-Adamantyl)-2-chloroacetamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Step 2: Synthesis of Tromantadine
The second step is a nucleophilic substitution reaction where the chloro group of N-(1-Adamantyl)-2-chloroacetamide is displaced by the alkoxide of N,N-dimethylethanolamine. The alkoxide is generated in situ using a strong base such as n-butyllithium or sodium hydride.
Step 3: Formation of this compound
The final step involves the conversion of the tromantadine free base into its hydrochloride salt. This is typically achieved by treating a solution of the base with hydrochloric acid. The hydrochloride salt is then isolated, often through precipitation and filtration.
Experimental Protocols and Data
The following sections provide detailed experimental procedures and quantitative data for the synthesis of this compound.
Synthesis of N-(1-Adamantyl)-2-chloroacetamide
Protocol 1:
To a solution of 1-aminoadamantane hydrochloride (50 g) in a 10% aqueous solution of sodium hydroxide (21.3 g), a solution of chloroacetyl chloride (21.5 ml) in 100 ml of dichloromethane is added while stirring and cooling in an ice bath to maintain a temperature below 5°C.[3] The reaction mixture is stirred for approximately 2 hours.[3] The organic phase is then separated, washed with water, and dried over magnesium sulfate.[3] The solvent is evaporated under reduced pressure, and the resulting residue is recrystallized from a mixture of diisopropyl ether and isopropanol (80:20) to yield the desired product.[3]
Protocol 2:
In a round-bottom flask cooled in an ice bath, 4.0 g (0.026 mol) of amantadine and 4.0 ml (0.28 mol) of triethylamine are stirred in 25 ml of tetrahydrofuran (THF). A solution of 3.0 g (0.026 mol) of chloroacetyl chloride in THF is added slowly.[2] After the addition is complete, the ice bath is removed, and the mixture is stirred overnight.[2] The contents are then poured into a 5% HCl solution and extracted twice with 50-ml portions of diethyl ether.[2] The combined ether extracts are washed with water and a saturated NaCl solution, then dried over anhydrous Na2SO4.[2] Removal of the solvent yields the product.[2]
Table 1: Quantitative Data for the Synthesis of N-(1-Adamantyl)-2-chloroacetamide
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 1-Aminoadamantane HCl | Amantadine |
| Reagents | Chloroacetyl chloride, NaOH | Chloroacetyl chloride, Triethylamine |
| Solvent | Dichloromethane, Water | Tetrahydrofuran |
| Reaction Temperature | < 5°C | Ice bath, then ambient |
| Reaction Time | ~2 hours | Overnight |
| Yield | 80%[3] | 85%[2] |
Synthesis of Tromantadine and its Hydrochloride Salt
Protocol 1 (using n-butyllithium):
The lithium alkoxide of N,N-dimethylethanolamine is prepared by adding 4.3 ml (0.009 mol) of 2.1 M n-butyllithium in hexane to a cold solution of N,N-dimethylethanolamine (0.78 g, 0.0088 mol) in 10 ml of dry THF.[2] A solution of N-(1-adamantyl)-2-chloroacetamide is then added to this alkoxide solution, and the reaction mixture is stirred overnight.[2] The mixture is subsequently poured into a 5% HCl solution, and the aqueous layer is washed with diethyl ether.[2] The aqueous layer is then made basic with a 5% NaOH solution and extracted with two portions of diethyl ether.[2] The combined ether extracts are washed with water and a saturated NaCl solution and dried over anhydrous Na2SO4.[2] After solvent removal, the resulting oily tromantadine base is dissolved in absolute ethanol, and an ethereal HCl solution is added.[2] The precipitated this compound is collected by suction filtration and washed with benzene.[2]
Protocol 2 (using sodium hydride):
To a suspension of sodium hydride in anhydrous toluene, an equimolar amount of N,N-dimethylethanolamine is added dropwise under nitrogen, and the mixture is heated to 80°C until hydrogen evolution ceases.[3] Then, 40 g (0.17 mole) of N-(1-adamantyl)-2-chloroacetamide is added, and the reaction mixture is refluxed for 8 hours.[3] After cooling, the mixture is washed with water. The organic phase is extracted with 2N hydrochloric acid. The acidic aqueous phase is made alkaline with a 30% sodium hydroxide solution and extracted with dichloromethane.[3] The organic extract is dried over magnesium sulfate, and the solvent is evaporated to give the tromantadine base.[3]
Table 2: Quantitative Data for the Synthesis of Tromantadine and its Hydrochloride Salt
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | N-(1-Adamantyl)-2-chloroacetamide | N-(1-Adamantyl)-2-chloroacetamide |
| Reagents | N,N-dimethylethanolamine, n-BuLi, HCl | N,N-dimethylethanolamine, NaH, HCl, NaOH |
| Solvent | Tetrahydrofuran, Diethyl ether, Ethanol | Toluene, Dichloromethane |
| Reaction Temperature | Cold, then ambient | 80°C, then reflux |
| Reaction Time | Overnight | 8 hours |
| Yield (Tromantadine HCl) | 72%[2] | Not explicitly stated for HCl salt |
| Yield (Tromantadine Base) | Not explicitly stated | 53%[3] |
Visualization of Synthesis Pathways
The following diagrams illustrate the chemical synthesis pathways of this compound.
Caption: Overall synthesis pathway of this compound.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound is a well-established process that can be achieved with good yields through a two-step pathway from 1-aminoadamantane. The protocols outlined in this guide, derived from the scientific literature, provide a solid foundation for the laboratory-scale synthesis of this antiviral compound. The provided quantitative data and visual workflows offer a clear and concise summary to aid researchers in their synthetic endeavors. Further optimization of reaction conditions and purification methods may lead to improved efficiency and scalability for potential industrial applications.
References
An In-Depth Technical Guide on the Initial In-Vitro Efficacy of Tromantadine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational in-vitro studies investigating the efficacy of Tromantadine hydrochloride as an antiviral agent. It is designed to offer a detailed resource for researchers, scientists, and professionals involved in drug development, focusing on the inhibitory effects of Tromantadine against Herpes Simplex Virus (HSV). This document synthesizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanisms and workflows based on initial research.
Quantitative Efficacy of this compound In-Vitro
The antiviral activity of this compound has been quantified through various in-vitro assays, primarily focusing on its ability to inhibit the cytopathic effect (CPE) of HSV-1 and reduce viral replication. The following tables summarize the key quantitative findings from seminal studies.
Table 1: Effect of Tromantadine on Herpes Simplex Virus Type 1 (KOS Strain)-Induced Cytopathic Effect (CPE)
| Tromantadine Concentration | Observation in Vero and HEp-2 cells | Citation |
| 10 - 50 µg | Reduced HSV-induced cytopathic effect | [1][2][3][4] |
| 100 - 500 µg | Inhibited HSV-induced cytopathic effect and reduced virus production | [1][2][3][4] |
| 500 µg - 1 mg | Complete inhibition of virus production | [1][2][3][4] |
Table 2: Cytotoxicity of Tromantadine
| Tromantadine Concentration | Cell Lines | Incubation Period | Observation | Citation |
| Up to 2 mg per 2 x 10^6 cells | Vero and HEp-2 | 24, 48, or 96 hours | Little change in cell morphology, indicating limited toxicity | [1][2][4][5] |
Table 3: Inhibition of Syncytium Formation
| Tromantadine Concentration | Cell Line | Virus Strain/MOI | Observation | Citation |
| > 25 µg/ml | VERO | HSV-1 GC+ at 0.01 pfu/cell | Inhibition of syncytium formation | [6] |
Detailed Experimental Protocols
The following sections describe the methodologies employed in the initial in-vitro studies of this compound.
2.1. Cell Lines and Virus Propagation
-
Cell Lines: Vero and HEp-2 cells were commonly utilized for assessing the antiviral activity and cytotoxicity of Tromantadine.[1][2][4]
-
Virus Strain: The KOS strain of Herpes Simplex Virus Type 1 (HSV-1) was the primary virus used in these experiments.[1][4]
-
Virus Propagation: HSV-1 was propagated in cell monolayers and viral titers were determined by plaque assays.
2.2. Cytotoxicity Assay
The toxicity of Tromantadine was evaluated by observing cellular morphology and measuring [3H]thymidine uptake.
-
Cell Seeding: HEp-2 or Vero cells were seeded in appropriate culture vessels.
-
Compound Addition: Various concentrations of this compound were added to the cell cultures.
-
Incubation: Cells were incubated for periods of 24, 48, and 96 hours.[1][2][4]
-
Morphological Assessment: Cell morphology was observed under a microscope for any signs of cytopathic effects.[1][2][4]
-
[3H]Thymidine Uptake: To quantify cytotoxicity, cells were treated with different doses of Tromantadine and [3H]thymidine. After a 48-hour incubation, cells were washed, solubilized with 1% (wt/wt) SDS, and the amount of incorporated [3H]thymidine was measured by scintillation counting.[1]
2.3. Antiviral Activity Assay (Cytopathic Effect Reduction)
The antiviral efficacy was determined by assessing the reduction in virally induced cytopathic effect (CPE) and the production of infectious virus particles.
-
Cell Infection: Confluent monolayers of Vero or HEp-2 cells were infected with HSV-1.
-
Compound Treatment: Tromantadine was added at various concentrations at different time points relative to infection (e.g., before, during, or after infection).[1][4]
-
Incubation: The infected and treated cells were incubated for 24, 48, and 96 hours.
-
CPE Observation: The extent of CPE was visually inspected and scored compared to untreated, infected controls.
-
Virus Yield Reduction: The amount of extracellular infectious virus was quantified at different time points post-infection using a plaque assay.[1]
2.4. Plaque Assay
This assay was used to determine the titer of infectious virus particles.
-
Serial Dilutions: Supernatants from infected cell cultures were serially diluted.
-
Infection: Confluent cell monolayers were infected with the virus dilutions.
-
Overlay: After an adsorption period, the inoculum was removed and replaced with a semi-solid overlay medium (e.g., containing methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Plates were incubated until plaques (zones of cell death) were visible.
-
Staining and Counting: The cell monolayers were fixed and stained (e.g., with crystal violet), and the plaques were counted to calculate the viral titer (Plaque Forming Units per milliliter, PFU/ml).
2.5. Syncytium Formation Inhibition Assay
This assay assesses the ability of the compound to inhibit virus-induced cell-cell fusion.
-
Cell Infection: VERO cells were infected with a syncytial strain of HSV-1 (e.g., GC+) at a low multiplicity of infection (MOI) of 0.01 pfu/cell.[6]
-
Compound Addition: Tromantadine was added after the virus penetration phase.[6]
-
Observation: The formation of syncytia (large, multinucleated cells) was observed and quantified.
Visualizations: Workflows and Proposed Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and the proposed mechanisms of action for this compound based on the initial in-vitro findings.
The proposed mechanism of Tromantadine's action is multifaceted, targeting both early and late stages of the HSV replication cycle.[1][2][4][7] This dual-action distinguishes it from some other antiviral agents.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti viral drugs | PPTX [slideshare.net]
Tromantadine Hydrochloride: A Technical Guide on its Mechanism of Action Against Viral Entry and Uncoating
For Immediate Distribution
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Tromantadine hydrochloride, an adamantane derivative, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV). Unlike its progenitor, amantadine, tromantadine exhibits a dual mechanism of action, inhibiting both early and late stages of the viral replication cycle. This technical guide provides an in-depth analysis of tromantadine's effects on viral entry and uncoating, supported by quantitative data, detailed experimental protocols, and visualizations of its proposed mechanisms and relevant experimental workflows.
Introduction
Herpes Simplex Virus (HSV) infections remain a significant global health concern. The virus's ability to establish lifelong latency and cause recurrent outbreaks necessitates the development of effective antiviral therapies. This compound has emerged as a promising topical agent for the treatment of HSV infections. Its unique mode of action, targeting critical steps in the viral lifecycle, distinguishes it from other antiviral agents. This document will explore the molecular interactions and cellular consequences of tromantadine treatment in the context of HSV infection.
Mechanism of Action: A Dual-Pronged Attack
Tromantadine's antiviral activity against HSV is multifaceted, primarily targeting the initial and final phases of viral replication.
Inhibition of Early Viral Events: Entry and Uncoating
The primary mechanism of tromantadine's antiviral action is the inhibition of the early stages of viral replication. It interferes with the virus's ability to attach to and penetrate the host cell. This is achieved by:
-
Altering Host Cell Membrane Properties: Tromantadine is believed to modify the fluidity and permeability of the host cell membrane, creating an environment that is unfavorable for viral fusion and entry.
-
Interfering with Viral Glycoproteins: The drug likely interacts with viral glycoproteins that are essential for the fusion of the viral envelope with the host cell membrane. This prevents the release of the viral capsid into the cytoplasm, a critical step for successful infection.
By blocking these initial events, tromantadine effectively prevents the viral genetic material from reaching the host cell's nucleus, thereby halting the replication process before it can begin.
Inhibition of Late Viral Events: Glycoprotein Processing and Assembly
In addition to its effects on viral entry, tromantadine also inhibits a late stage in the HSV replication cycle. This late-stage inhibition is thought to involve the disruption of viral glycoprotein processing. While viral glycoproteins gB, gC, and gD are synthesized in the presence of tromantadine, their proper processing and incorporation into new virions may be impaired. This leads to the assembly of non-infectious viral particles or the inhibition of viral release from the host cell.
Quantitative Data on Antiviral Activity
The antiviral efficacy of this compound has been quantified in various in vitro studies. The following tables summarize the key findings from research on its activity against Herpes Simplex Virus Type 1 (HSV-1).
| Assay | Cell Line | Virus Strain | Tromantadine Concentration | Observed Effect | Reference |
| Cytopathic Effect (CPE) Reduction | HEp-2, Vero | HSV-1 (KOS) | 10 - 50 µg/mL | Reduction in virus-induced CPE | [Rosenthal et al., 1982] |
| Cytopathic Effect (CPE) Inhibition | HEp-2, Vero | HSV-1 (KOS) | 100 - 500 µg/mL | Inhibition of virus-induced CPE and reduced virus production | [Rosenthal et al., 1982] |
| Complete Inhibition of Virus Production | HEp-2, Vero | HSV-1 (KOS) | 500 µg - 1 mg/mL | Complete inhibition of virus production | [Rosenthal et al., 1982] |
| Syncytium Formation Inhibition | VERO | HSV-1 GC+ | > 25 µg/mL | Inhibition of HSV-1 induced syncytium formation | [Ickes et al., 1990] |
Table 1: Dose-Dependent Antiviral Activity of this compound against HSV-1.
| Parameter | Cell Line | Value | Reference |
| Maximum Tolerated Dose | HEp-2, Vero | Up to 2 mg per 2 x 10^6 cells for 24-96 hours | [Rosenthal et al., 1982] |
Table 2: Cytotoxicity Profile of this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Seeding: Seed confluent monolayers of Vero cells in 24-well plates and incubate overnight.
-
Virus Adsorption: Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., DMEM with 2% carboxymethyl cellulose) containing serial dilutions of this compound or a vehicle control.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a 5% CO2 incubator to allow for plaque formation.
-
Staining and Counting: Fix the cells with methanol and stain with a crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the vehicle control. The 50% effective concentration (EC50) can be determined from the dose-response curve.
Syncytium (Giant Cell) Formation Inhibition Assay
This assay is used to assess the ability of a compound to inhibit virus-induced cell-cell fusion.
-
Cell Seeding: Seed HEp-2 or VERO cells in multi-well plates and allow them to reach confluence.
-
Infection: Infect the cells with a syncytial strain of HSV-1 (e.g., HSV-1 GC+) at a low MOI (e.g., 0.01 pfu/cell).
-
Compound Addition: Add this compound at various concentrations to the culture medium after the virus penetration phase.
-
Incubation: Incubate the plates for a sufficient period to allow for syncytium formation in the control wells.
-
Microscopic Examination: Observe the cell monolayers under a microscope and count the number of syncytia (multinucleated giant cells).
-
Data Analysis: Determine the concentration of tromantadine that inhibits syncytium formation.
Viral Attachment and Penetration Assays
These assays are designed to specifically investigate the effect of a compound on the early stages of viral entry.
Attachment Assay:
-
Pre-chilling: Pre-chill confluent cell monolayers (e.g., Vero cells) at 4°C for 1 hour.
-
Co-treatment: Add a pre-chilled mixture of HSV-1 and this compound (at various concentrations) to the cells.
-
Incubation: Incubate the plates at 4°C for 2-3 hours to allow for viral attachment but not penetration.
-
Washing: Wash the cells with cold PBS to remove unbound virus and compound.
-
Overlay and Incubation: Add fresh, compound-free medium and incubate at 37°C for 24-48 hours.
-
Quantification: Determine the viral yield or number of infected cells (e.g., by plaque assay or immunofluorescence) to assess the effect on attachment.
Penetration Assay:
-
Virus Adsorption: Allow HSV-1 to adsorb to pre-chilled cell monolayers at 4°C for 2-3 hours in the absence of the compound.
-
Washing: Wash the cells with cold PBS to remove unbound virus.
-
Compound Treatment and Temperature Shift: Add medium containing this compound and shift the temperature to 37°C to allow penetration.
-
Inactivation of Extracellular Virus: After a defined penetration period (e.g., 30 minutes), inactivate any remaining extracellular virus with a low pH citrate buffer.
-
Overlay and Incubation: Add fresh, compound-free medium and incubate at 37°C for 24-48 hours.
-
Quantification: Determine the viral yield or number of infected cells to assess the effect on penetration.
Visualizations
Signaling Pathways and Mechanisms
Pharmacological Profile of N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride (Adafenoxate)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride, also known as adafenoxate, is a nootropic agent with a multifaceted pharmacological profile. Primarily investigated for its cognitive-enhancing and anxiolytic properties, adafenoxate modulates central nervous system activity through various mechanisms. This technical guide provides a comprehensive overview of the pharmacological properties of adafenoxate, detailing its mechanism of action, and summarizing key preclinical findings. The information is presented to support further research and development of this compound.
Introduction
Adafenoxate is a derivative of meclofenoxate and shares its classification as a nootropic agent. It has been studied for its potential therapeutic applications in conditions associated with cognitive deficits and anxiety. This document synthesizes the available preclinical data to provide a detailed pharmacological profile of adafenoxate.
Mechanism of Action
The primary mechanism of action of adafenoxate appears to be the modulation of brain monoaminergic systems. It influences the levels of key neurotransmitters, including dopamine, noradrenaline, and serotonin, in various brain regions. Additionally, adafenoxate is reported to be a stimulant of L-lactate dehydrogenase.
Effects on Brain Biogenic Monoamines
Adafenoxate has been shown to alter the concentrations of noradrenaline (NA), dopamine (DA), and serotonin (5-HT) in the brains of rats. The effects are region-specific, suggesting a targeted modulation of monoaminergic pathways.
A study in aged (22-month-old) rats demonstrated that oral administration of adafenoxate (50 mg/kg, twice daily for seven days) resulted in significant changes in monoamine levels in several brain regions[1]. Specifically, adafenoxate increased serotonin (5-HT) content in the frontal cortex and striatum. It also elevated noradrenaline (NA) levels in the cortex and hippocampus while decreasing dopamine (DA) levels in the striatum[1].
Another study in young adult rats (further details on age not specified) administered adafenoxate at a daily dose of 100 mg/kg for 7 days. The findings from this study are summarized in the table below.
Table 1: Effects of Adafenoxate on Brain Biogenic Monoamine Levels in Rats
| Brain Region | Noradrenaline (NA) | Dopamine (DA) | Serotonin (5-HT) |
| Frontal Cortex | No significant change | Increased | Increased |
| Striatum | Increased | Decreased | No significant change |
| Hippocampus | No significant change | No significant change | Decreased |
| Hypothalamus | Decreased | Increased | No significant change |
Data is qualitative as reported in the abstract. Quantitative data from the full-text article is required for a complete analysis.
These findings suggest that adafenoxate's cognitive and behavioral effects may be mediated by its ability to selectively alter the balance of key neurotransmitters in brain circuits involved in mood, cognition, and motor control.
Figure 1: Adafenoxate's Modulation of Brain Monoamines.
L-Lactate Dehydrogenase Stimulation
Adafenoxate has been identified as a stimulant of L-lactate dehydrogenase (LDH). This enzymatic activity may contribute to its nootropic effects by enhancing cerebral energy metabolism. However, quantitative data on the extent of LDH stimulation by adafenoxate is not currently available in the reviewed literature.
Pharmacological Effects
Anxiolytic Activity
Adafenoxate has demonstrated significant anti-anxiety effects in preclinical models. In a study utilizing the Vogel conflict test in rats, a paradigm for assessing anxiolytic potential, adafenoxate (100 mg/kg administered for five days) was found to have a significant anti-anxiety effect, as indicated by an increase in punished licking behavior. This effect was comparable to that of meclofenoxate. Furthermore, adafenoxate increased the number of entries into and escapes from a dark compartment in a non-punished context, suggesting a facilitation of conditioned-reflex activity.
Table 2: Anxiolytic Effect of Adafenoxate in the Vogel Conflict Test
| Treatment | Dose | Effect on Punished Licking | Interpretation |
| Adafenoxate | 100 mg/kg | Significant Increase | Anxiolytic |
| Meclofenoxate | 100 mg/kg | Significant Increase | Anxiolytic |
| Aniracetam | 50 mg/kg | Not specified | - |
| Piracetam | 250 mg/kg | Significant Suppression | Anxiogenic |
Data is qualitative as reported in the abstract. Quantitative data from the full-text article is required for a complete analysis.
Figure 2: Experimental Workflow for Anxiolytic Activity.
Cognitive Enhancement
Adafenoxate has shown promise in ameliorating memory deficits in a preclinical model of amnesia. In a study investigating its effects on scopolamine-induced memory impairment in rats using the step-through passive avoidance test, adafenoxate demonstrated a significant antiamnesic effect.
When administered as a single dose (20 and 100 mg/kg) immediately after scopolamine injection (2 mg/kg i.p.), adafenoxate prevented the scopolamine-induced retrograde amnesia in retention tests conducted 3 and 24 hours later. A similar protective effect was observed with multiple administrations of adafenoxate for 7 days before training.
Table 3: Effect of Adafenoxate on Scopolamine-Induced Amnesia in the Passive Avoidance Test
| Treatment | Dose | Administration Schedule | Effect on Scopolamine-Induced Amnesia |
| Adafenoxate | 20 mg/kg | Single dose post-training | Prevention |
| Adafenoxate | 100 mg/kg | Single dose post-training | Prevention |
| Adafenoxate | 20 mg/kg | 7 days pre-training | Prevention |
| Adafenoxate | 100 mg/kg | 7 days pre-training | Prevention |
Data is qualitative as reported in the abstract. Quantitative data from the full-text article is required for a complete analysis.
Figure 3: Memory Enhancement Experimental Workflow.
Vascular Effects
Adafenoxate exhibits effects on vascular smooth muscle, which may contribute to its overall pharmacological profile. In studies on isolated rabbit thoracic aorta and perfused central ear artery, adafenoxate did not alter the basal smooth muscle tone. However, when applied extraluminally, it decreased noradrenaline (NA)-evoked arterial contractions and markedly relaxed pre-contracted arterial preparations in a concentration-dependent manner[2]. This suggests a potential antivasoconstrictory effect that could be relevant to its nootropic action by improving cerebral blood flow[2].
Pharmacokinetics
Detailed pharmacokinetic parameters for N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride, such as Cmax, Tmax, AUC, and half-life, are not available in the currently reviewed literature. Further studies are required to characterize its absorption, distribution, metabolism, and excretion profile.
Experimental Protocols
Determination of Brain Biogenic Monoamines
-
Animal Model: Aged (22-month-old) male Wistar rats and young adult male Wistar rats.
-
Dosing: Adafenoxate was administered orally at doses of 50 mg/kg (twice daily for 7 days in aged rats) or 100 mg/kg (daily for 7 days in young adult rats)[1].
-
Sample Collection: After the treatment period, rats were sacrificed, and the frontal cerebral cortex, striatum, hypothalamus, and hippocampus were dissected.
-
Analysis: The levels of noradrenaline, dopamine, and serotonin in the brain tissue homogenates were determined using a high-performance liquid chromatography (HPLC) method with electrochemical detection.
Vogel Conflict Test
-
Animal Model: Thirsty naive male Wistar rats.
-
Apparatus: A chamber equipped with a drinking spout connected to a shock generator.
-
Procedure:
-
Rats were water-deprived for a specified period.
-
Adafenoxate (100 mg/kg) was administered for five consecutive days.
-
During the test session, rats were allowed to drink from the spout, but after a certain number of licks, they received a mild electric shock.
-
-
Measurement: The number of licks during the session was recorded. An increase in the number of punished licks is indicative of an anxiolytic effect.
Step-Through Passive Avoidance Test
-
Animal Model: Male Wistar rats.
-
Apparatus: A two-compartment apparatus with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a foot shock.
-
Procedure:
-
Training: A rat was placed in the light compartment. When it entered the dark compartment, the door was closed, and a mild foot shock was delivered.
-
Drug Administration: Scopolamine (2 mg/kg i.p.) was administered immediately after training to induce amnesia. Adafenoxate (20 or 100 mg/kg) was administered either as a single dose immediately after scopolamine or for 7 days prior to training.
-
Retention Test: 3 and 24 hours after training, the rat was again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) was measured.
-
-
Measurement: A longer step-through latency indicates better memory retention.
Vascular Reactivity Studies
-
Tissue Preparation: Thoracic aorta and central ear artery were isolated from male rabbits. The arteries were cut into rings or perfused.
-
Apparatus: Organ bath system for isometric tension recording.
-
Procedure:
-
Arterial preparations were mounted in the organ bath containing Krebs solution.
-
The resting tone was allowed to stabilize.
-
Contractions were induced by noradrenaline.
-
Adafenoxate was added in increasing concentrations to assess its relaxant effect on the pre-contracted vessels.
-
-
Measurement: Changes in isometric tension were recorded to determine the contractile and relaxant responses.
Conclusion
N-1-adamantyl-N-[2-(dimethyl amino)ethoxy]acetamide hydrochloride (adafenoxate) is a nootropic agent with a promising pharmacological profile characterized by its modulation of brain monoaminergic systems, anxiolytic effects, and cognitive-enhancing properties. The available preclinical data, primarily from rodent models, suggest its potential for further investigation as a therapeutic agent for neurological and psychiatric disorders. However, a significant gap exists in the understanding of its quantitative pharmacological parameters and pharmacokinetic profile. Future research should focus on obtaining detailed dose-response data, receptor binding affinities, and a comprehensive ADME profile to fully elucidate its therapeutic potential.
References
- 1. Effects of the nootropic agents adafenoxate and meclofenoxate on brain biogenic monoamines in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the effects of the nootropic drug adafenoxate and of the cerebral vasodilator flunarizine on arterial smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Testing Tromantadine Hydrochloride Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Tromantadine hydrochloride, an adamantane derivative, has demonstrated notable antiviral activity, primarily against Herpes Simplex Virus (HSV) type 1 and 2.[1][2] Its mechanism of action is multifaceted, interfering with both early and late stages of the viral replication cycle.[3][4] Evidence suggests that Tromantadine inhibits the attachment and penetration of the virus into the host cell.[2] Furthermore, it has been shown to disrupt late viral replication events, such as the formation of syncytia (cell fusion), which is a characteristic cytopathic effect of HSV infection.[5]
This document provides a comprehensive set of protocols for the in vitro evaluation of the antiviral efficacy of this compound against HSV. The described assays are designed to determine the compound's inhibitory concentration (IC50), its cytotoxic concentration (CC50), and to elucidate its specific mechanism of action.
Data Presentation
The following table summarizes the expected quantitative data from the antiviral and cytotoxicity assays for this compound. This data is essential for determining the therapeutic index (Selectivity Index, SI = CC50 / IC50) of the compound.
| Assay | Virus Strain | Cell Line | Parameter | Expected Value (µg/mL) | Reference |
| Plaque Reduction Assay | HSV-1 (KOS strain) | Vero Cells | IC50 | 100 - 500 | [4] |
| Plaque Reduction Assay | HSV-1 (GC+ strain) | VERO Cells | Concentration for syncytium inhibition | > 25 | [5] |
| Cytotoxicity Assay | - | Vero Cells | CC50 | > 2000 | [3][4] |
| Cytotoxicity Assay | - | HEp-2 Cells | CC50 | > 2000 | [3][4] |
Note: IC50 and CC50 values can vary depending on the specific experimental conditions, including the virus strain, cell line, and multiplicity of infection (MOI). The values presented here are based on published literature and serve as a general guideline.[4][5]
Experimental Protocols
Cell Lines and Virus Propagation
-
Cell Lines:
-
Vero (African green monkey kidney epithelial) cells are highly susceptible to HSV and are recommended for plaque assays and general virus propagation.
-
HEp-2 (human epidermoid carcinoma) cells can also be used and are suitable for observing cytopathic effects, including syncytium formation.
-
-
Virus Strains:
-
HSV-1 (e.g., KOS, F, or clinical isolates)
-
HSV-2 (e.g., G or clinical isolates)
-
-
Virus Propagation:
-
Infect confluent monolayers of Vero cells with a low multiplicity of infection (MOI) of HSV.
-
Incubate at 37°C until extensive cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvest the virus by subjecting the infected cell culture to three cycles of freeze-thawing.
-
Centrifuge the lysate to remove cell debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
-
Determine the virus titer (Plaque Forming Units per mL, PFU/mL) using a standard plaque assay.[6]
-
Cytotoxicity Assay
This assay is crucial to determine the concentration range of this compound that is non-toxic to the host cells.
-
Materials:
-
Vero or HEp-2 cells
-
96-well microplates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
-
Protocol:
-
Seed Vero or HEp-2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the growth medium from the cells and add 100 µL of the diluted compound to the respective wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and using a non-linear regression analysis.
-
Plaque Reduction Assay
This is the gold-standard assay for quantifying the antiviral activity of a compound against plaque-forming viruses like HSV.
-
Materials:
-
Confluent monolayers of Vero cells in 6- or 12-well plates
-
HSV stock of known titer
-
This compound dilutions
-
Overlay medium (e.g., DMEM with 2% FBS and 0.5-1% methylcellulose)
-
Crystal violet staining solution
-
-
Protocol:
-
Seed Vero cells in 6- or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Pre-treat the confluent cell monolayers with the Tromantadine dilutions for 1-2 hours at 37°C.
-
Infect the cells with HSV at an MOI of approximately 0.01 (resulting in 50-100 plaques per well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each concentration compared to the virus control (no compound).
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of plaque inhibition against the compound concentration.
-
Time-of-Addition Assay
This assay helps to determine the stage of the viral replication cycle that is inhibited by this compound.[7]
-
Protocol:
-
Pre-treatment of Cells: Add Tromantadine to the cells for 2 hours before infection. After incubation, wash the cells and then infect with the virus.
-
During Infection: Add Tromantadine to the cells simultaneously with the virus. After the 1-hour adsorption period, wash the cells and add fresh medium without the compound.
-
Post-infection: Infect the cells with the virus for 1 hour. After the adsorption period, wash the cells and then add medium containing Tromantadine at different time points (e.g., 0, 2, 4, 6, 8 hours post-infection).
-
After a single replication cycle (e.g., 24 hours), harvest the supernatant and determine the virus yield by plaque assay.
-
Inhibition in the pre-treatment and during-infection stages suggests an effect on early events (attachment, penetration). Inhibition in the post-infection stage points to an effect on later events (viral genome replication, protein synthesis, assembly, or release).
-
Syncytium Formation Inhibition Assay
This assay is specifically for HSV strains that induce syncytia and is a visual method to assess the inhibition of cell-cell fusion.[5]
-
Protocol:
-
Seed HEp-2 or Vero cells in multi-well plates and grow to confluence.
-
Infect the cells with a syncytial strain of HSV-1 (e.g., GC+) at a low MOI (e.g., 0.01).
-
After a 1-hour adsorption period, wash the cells and add fresh medium containing various concentrations of this compound.
-
Incubate the plates for 24-48 hours.
-
Observe the formation of syncytia (large, multinucleated cells) under a microscope.
-
Quantify the inhibition of syncytia formation by counting the number of syncytia per field or by measuring the area of syncytia.
-
Mandatory Visualizations
Caption: Experimental workflow for testing Tromantadine HCl antiviral activity.
Caption: Proposed mechanism of action of Tromantadine HCl on the HSV replication cycle.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 7. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Tromantadine Hydrochloride using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tromantadine hydrochloride is a derivative of adamantane with documented antiviral properties, primarily against Herpes Simplex Virus (HSV).[1][2] Its mechanism of action involves the inhibition of both early and late stages of the viral replication cycle.[3] Specifically, tromantadine has been shown to interfere with viral penetration and the fusion of the viral envelope with the host cell membrane, preventing the release of the viral capsid into the cytoplasm.[4] It also inhibits virus-induced cell-cell fusion (syncytium formation), a key mechanism of viral spread.[5]
The plaque reduction assay is the gold standard method for quantifying viral infectivity and evaluating the efficacy of antiviral compounds in vitro.[6] This assay measures the ability of a drug to reduce the number of plaques—localized areas of cell death caused by viral infection—in a cell monolayer. The results are used to determine the 50% inhibitory concentration (IC₅₀), a critical measure of a drug's potency.
These application notes provide a detailed protocol for assessing the antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1) using a plaque reduction assay in Vero cells. A parallel protocol for assessing cytotoxicity is also included to ensure that the observed plaque reduction is due to specific antiviral activity and not compound-induced cell death.
Mechanism of Action: HSV-1 Entry and Inhibition by Tromantadine
Herpes Simplex Virus 1 (HSV-1) entry into a host cell is a multi-step process involving several viral glycoproteins. The process, and the inhibitory target of Tromantadine, is visualized below.
References
- 1. Cytotoxicity and antiviral test [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Tromantadine Hydrochloride for Topical Application in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation, characterization, and in-vitro evaluation of topical preparations containing Tromantadine hydrochloride for research purposes. The protocols detailed below are based on established methodologies and provide a framework for the development and assessment of novel topical formulations.
Introduction
This compound is an antiviral agent effective against Herpes Simplex Virus (HSV) type 1 and 2.[1] Its mechanism of action involves the inhibition of viral replication at both early and late stages.[1] Specifically, it is thought to interfere with the virus's ability to penetrate and fuse with the host cell, and may also inhibit the uncoating of the virus and the assembly of new viral particles.[2] Topical formulations of this compound, such as gels and creams, are utilized for the localized treatment of HSV infections, aiming to reduce the duration and severity of outbreaks.[1][3]
For research and development, a well-characterized topical formulation is crucial to ensure consistent and reproducible results in preclinical and clinical studies. This document outlines the essential steps for formulating a research-grade this compound gel, along with protocols for its physicochemical characterization, in-vitro release testing, skin permeation studies, and antiviral activity assessment.
Formulation of a Research-Grade this compound Gel (1% w/w)
This section provides a representative formulation for a 1% (w/w) this compound gel, based on the excipients found in the commercially available product, Viru-Merz®.[2][3][4][5][6] Researchers can adapt this formulation based on their specific experimental needs.
Materials and Equipment
-
This compound (API)
-
Purified water
-
Analytical balance
-
Homogenizer/overhead stirrer
-
pH meter
-
Beakers and other standard laboratory glassware
Representative Formulation
Table 1: Composition of a 1% (w/w) this compound Research-Grade Gel
| Ingredient | Concentration (% w/w) | Purpose |
| This compound | 1.0 | Active Pharmaceutical Ingredient |
| Hydroxyethylcellulose | 2.0 | Gelling Agent |
| Sorbitol (70% solution) | 10.0 | Humectant |
| Lactose | 5.0 | Diluent/Bulking Agent |
| Methylparaben | 0.18 | Preservative |
| Sorbic Acid | 0.12 | Preservative |
| Purified Water | q.s. to 100 | Vehicle |
Preparation Protocol
-
Preparation of the Gel Base:
-
In a beaker, dissolve methylparaben and sorbic acid in a portion of the purified water with gentle heating (do not exceed 60°C).
-
In a separate beaker, disperse the hydroxyethylcellulose in the remaining purified water with continuous stirring until a uniform, lump-free dispersion is formed.
-
Add the preservative solution to the hydroxyethylcellulose dispersion and mix thoroughly.
-
Incorporate the sorbitol solution and lactose into the mixture and stir until fully dissolved and homogenous.
-
-
Incorporation of this compound:
-
Slowly add the pre-weighed this compound to the gel base while stirring continuously.
-
Homogenize the mixture at a moderate speed until the API is completely dissolved and evenly distributed throughout the gel.
-
-
Final Adjustments and Storage:
-
Check the pH of the final formulation and adjust if necessary to a skin-friendly pH (typically between 4.5 and 6.5).
-
Transfer the gel to an appropriate inert container and store at a controlled room temperature, protected from light.
-
Physicochemical Characterization of the Topical Gel
A thorough physicochemical characterization is essential to ensure the quality, stability, and performance of the formulated gel.
Table 2: Physicochemical Characterization Parameters and Expected Results
| Parameter | Method | Expected/Representative Results |
| Appearance | Visual Inspection | A clear or translucent, homogenous gel, free from any particulate matter or phase separation. |
| pH | pH meter | 4.5 - 6.5 |
| Viscosity | Rotational Viscometer | 15,000 - 25,000 cP (This is a representative range and will depend on the specific gelling agent and its concentration). |
| Spreadability | Parallel Plate Method | A spreadability diameter of 20-30 mm after 1 minute with a 100g weight (representative value). |
| Drug Content Uniformity | HPLC | 98.0% - 102.0% of the labeled amount. |
Experimental Protocols
In-Vitro Drug Release Testing (IVRT)
IVRT is a crucial tool for assessing the rate at which the API is released from the semi-solid formulation.[7] This protocol is based on the use of a vertical diffusion cell, commonly known as a Franz diffusion cell.
Caption: Workflow for In-Vitro Drug Release Testing (IVRT).
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: Inert synthetic membrane (e.g., polysulfone, cellulose acetate).
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4. The solubility of this compound in the receptor medium should be determined to ensure sink conditions are maintained.
-
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz cell.
-
Fill the receptor compartment with the receptor medium and equilibrate the system to 32 ± 1°C.
-
Apply a known quantity (e.g., 300 mg) of the this compound gel to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analyze the collected samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug released per unit area (μg/cm²) and plot it against the square root of time.
-
Table 3: Representative In-Vitro Drug Release Data
| Time (hours) | Cumulative Amount Released (µg/cm²) | % Cumulative Release |
| 0.5 | 150.5 | 5.0 |
| 1 | 212.8 | 7.1 |
| 2 | 301.0 | 10.0 |
| 4 | 425.7 | 14.2 |
| 6 | 521.5 | 17.4 |
| 8 | 602.1 | 20.1 |
In-Vitro Skin Permeation Study
This study evaluates the ability of this compound to permeate through the skin, providing an indication of its potential for local bioavailability.
Caption: Workflow for In-Vitro Skin Permeation Study.
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: Excised human or animal skin (e.g., porcine ear skin). The skin should be prepared to a uniform thickness.
-
Receptor Medium: Phosphate buffered saline (PBS) pH 7.4.
-
Procedure:
-
Mount the prepared skin membrane between the donor and receptor compartments with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with receptor medium and equilibrate the system to 32 ± 1°C.
-
Apply a known amount of the this compound gel to the skin surface.
-
At specified time points over 24 hours, collect samples from the receptor compartment and replace with fresh medium.
-
At the end of the study, dismount the skin, and determine the amount of drug retained in the skin.
-
Analyze all samples using a validated HPLC method.
-
Calculate key permeation parameters such as steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).
-
Table 4: Representative Skin Permeation Parameters
| Parameter | Representative Value | Unit |
| Steady-State Flux (Jss) | 5.8 | µg/cm²/h |
| Permeability Coefficient (Kp) | 5.8 x 10⁻⁴ | cm/h |
| Lag Time (t_lag) | 2.1 | hours |
Stability-Indicating HPLC Method for Quantification of this compound
A validated stability-indicating HPLC method is essential for accurately quantifying this compound in the formulation and in samples from release and permeation studies, as well as for assessing the stability of the formulation.
Caption: Logical Steps in HPLC Method Development and Validation.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity (including forced degradation studies), limit of detection (LOD), limit of quantification (LOQ), and robustness.
In-Vitro Antiviral Activity Assay
The antiviral efficacy of the formulated this compound gel should be confirmed using an appropriate in-vitro assay. A plaque reduction assay is a standard method for this purpose.
Caption: Putative Mechanism of Action of this compound.
-
Cell Culture: Grow a confluent monolayer of susceptible cells (e.g., Vero cells) in 6-well plates.
-
Virus Inoculation: Infect the cell monolayers with a known titer of HSV-1 or HSV-2.
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing different concentrations of the this compound formulation (or an extract thereof). A placebo formulation should be used as a negative control.
-
Incubation: Incubate the plates for 48-72 hours to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque inhibition for each concentration of the test substance compared to the virus control. Determine the 50% inhibitory concentration (IC50).
Table 5: Representative Antiviral Activity Data
| Tromantadine HCl Concentration (µg/mL) | Mean Plaque Count | % Plaque Inhibition |
| 0 (Virus Control) | 120 | 0 |
| 1 | 85 | 29.2 |
| 5 | 58 | 51.7 |
| 10 | 25 | 79.2 |
| 25 | 5 | 95.8 |
| 50 | 0 | 100 |
Conclusion
These application notes provide a detailed framework for the formulation and evaluation of a research-grade topical this compound gel. Adherence to these protocols will enable researchers to develop a well-characterized formulation suitable for further preclinical and clinical investigations. The provided tables with representative data serve as a guide for data presentation and interpretation. The Graphviz diagrams offer a visual representation of the experimental workflows and the mechanism of action of this compound. It is important to note that the specific quantitative values presented are illustrative and will need to be determined experimentally for each new formulation.
References
- 1. In Vitro Methods for Evaluating Drug Release of Vaginal Ring Formulations—A Critical Review | MDPI [mdpi.com]
- 2. Tromantadine | C16H28N2O2 | CID 64377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [PDF] In Vitro Release Testing Methodology and Variability with the Vertical Diffusion Cell (VDC) | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. dissolutiontech.com [dissolutiontech.com]
Application Notes and Protocols for Evaluating Tromantadine Hydrochloride in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the in vitro evaluation of Tromantadine hydrochloride against Herpes Simplex Virus (HSV) using established cell culture models. The protocols detailed below are intended to guide researchers in assessing the antiviral activity and cytotoxicity of this compound.
This compound is an antiviral agent known to be effective against HSV.[1][2] Its mechanism of action is multifaceted, targeting both early and late stages of the viral replication cycle.[3][4] It has been shown to interfere with viral penetration and fusion with the host cell, as well as inhibiting the assembly and release of new virus particles.[3][5] This dual-action mechanism makes it a compound of interest for antiviral research.
Recommended Cell Lines
The selection of an appropriate cell line is critical for the successful evaluation of antiviral compounds. For HSV research, the following cell lines are widely used and have been shown to be permissive to HSV infection and suitable for studying the effects of Tromantadine:
-
Vero cells: Derived from the kidney of an African green monkey, these cells are highly susceptible to a wide range of viruses, including HSV-1 and HSV-2. They are a common choice for plaque reduction assays due to their ability to form clear plaques.
-
HEp-2 cells: A human epidermoid carcinoma cell line that is also highly permissive to HSV infection. These cells have been used in studies evaluating the effects of Tromantadine on virus-induced cytopathic effects.[1][2]
Data Presentation
The following tables summarize the reported effects of this compound in cell culture models. It is important to note that specific values like IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) are not consistently reported in the literature in a standardized format. The data presented here is derived from descriptive findings.
Table 1: Antiviral Activity of this compound against HSV-1
| Cell Line | Virus Strain | Effective Concentration Range | Observed Effect | Citation |
| HEp-2 | KOS | 10 - 50 µg/mL | Reduction of virus-induced cytopathic effect. | [2][3] |
| HEp-2 | KOS | 100 - 500 µg/mL | Inhibition of virus-induced cytopathic effect and reduction in virus production. | [2][3][4] |
| HEp-2 | KOS | 500 µg - 1 mg/mL | Complete inhibition of virus production. | [3][4] |
| Vero | Not Specified | > 25 µg/mL | Inhibition of HSV-1 induced syncytium formation. | [1] |
Table 2: Cytotoxicity of this compound
| Cell Line | Incubation Period | Tolerated Concentration | Observed Effect | Citation |
| Vero | 24, 48, or 96 hours | Up to 2 mg per 2 x 10⁶ cells | Little change in cell morphology. | [2][3] |
| HEp-2 | 24, 48, or 96 hours | Up to 2 mg per 2 x 10⁶ cells | Little change in cell morphology. | [2][3] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxicity of this compound in a selected cell line (e.g., Vero or HEp-2 cells) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Vero or HEp-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and resuspend cells in culture medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the various concentrations of the compound to the respective wells.
-
Include a "cell control" (medium only) and a "solvent control" (if a solvent like DMSO is used to dissolve the compound).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of cell control) x 100
-
The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
-
Plaque Reduction Assay
This assay is used to quantify the antiviral activity of this compound by measuring the reduction in the number of viral plaques formed in a cell monolayer.
Materials:
-
Vero cells
-
HSV-1 or HSV-2 virus stock
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Overlay medium (e.g., DMEM containing 1.2% methylcellulose)
-
Crystal Violet staining solution (0.5% crystal violet in 50% ethanol)
-
PBS
-
6-well or 12-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding:
-
Seed Vero cells into 6-well or 12-well plates and grow until they form a confluent monolayer.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock in serum-free DMEM.
-
Remove the growth medium from the cell monolayers and infect the cells with a predetermined multiplicity of infection (MOI) of the virus (e.g., 0.1 MOI).[8]
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Compound Treatment:
-
During the viral adsorption period, prepare different concentrations of this compound in the overlay medium.
-
After adsorption, remove the virus inoculum and wash the cell monolayers twice with PBS.
-
Add the Tromantadine-containing overlay medium to the respective wells. Include a "virus control" (overlay medium without the compound) and a "cell control" (overlay medium on uninfected cells).
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until distinct plaques are visible in the virus control wells.
-
-
Plaque Staining and Counting:
-
Aspirate the overlay medium.
-
Fix the cells with 100% methanol for 20 minutes.
-
Stain the cells with Crystal Violet solution for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition using the following formula: % Inhibition = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SDS-PAGE Analysis of Viral Polypeptide Synthesis with Tromantadine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tromantadine hydrochloride, an adamantane derivative, is an antiviral agent effective against Herpes Simplex Virus Type 1 (HSV-1). Its mechanism of action involves the inhibition of both early and late events in the viral replication cycle. A key aspect of its antiviral activity is the disruption of viral polypeptide synthesis and processing. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique to analyze the expression of viral proteins within infected host cells. This document provides detailed protocols and application notes for utilizing SDS-PAGE to investigate the effects of Tromantadine on HSV-1 polypeptide synthesis.
Mechanism of Action
Tromantadine has a multi-faceted impact on the HSV-1 replication cycle. It is understood to inhibit an early event preceding macromolecular synthesis and a late event, which may be related to the assembly or release of new virions[1][2]. A significant aspect of its late-stage inhibition is the interference with glycoprotein processing. While viral glycoproteins such as gB, gC, and gD are synthesized in the presence of Tromantadine, their subsequent processing, which is crucial for the formation of functional virions and virus-induced cell fusion (syncytium formation), appears to be impaired[3]. This inhibition of a late-stage cellular process required for glycoprotein maturation is a key element of Tromantadine's antiviral efficacy[3].
Data Presentation
Table 1: Expected Qualitative Results of SDS-PAGE Analysis of HSV-1 Polypeptide Synthesis with Tromantadine Treatment
| Treatment Group | Expected Observation on Autoradiogram/Gel | Interpretation |
| Uninfected Control | No distinct viral polypeptide bands visible. | Host cell protein synthesis is normal; no viral protein expression. |
| HSV-1 Infected | Prominent bands corresponding to major HSV-1 polypeptides. | Active viral replication and protein synthesis. |
| HSV-1 Infected + Tromantadine (added at time of infection) | Significant reduction in the intensity of viral polypeptide bands. | Tromantadine inhibits viral polypeptide synthesis when present from the beginning of the infection. |
| HSV-1 Infected + Tromantadine (added 4 hours post-infection) | Reduction in the intensity of late viral polypeptide bands. | Tromantadine can inhibit viral polypeptide synthesis even after the initial stages of infection have occurred. |
Experimental Protocols
Protocol 1: Cell Culture, Viral Infection, and Tromantadine Treatment
This protocol outlines the steps for preparing cell cultures, infecting them with HSV-1, and applying Tromantadine treatment.
Materials:
-
HEp-2 cells (or other suitable host cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Herpes Simplex Virus Type 1 (HSV-1) stock
-
This compound solution
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEp-2 cells in 6-well plates at a density that allows them to reach approximately 90% confluency on the day of infection.
-
Cell Culture: Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Viral Infection:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cell monolayers once with sterile PBS.
-
Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.25 PFU/cell in a small volume of serum-free DMEM for 1 hour at 37°C to allow for viral adsorption.
-
-
Tromantadine Treatment:
-
Group 1 (Infected Control): After the 1-hour adsorption period, remove the viral inoculum and add fresh DMEM with 2% FBS.
-
Group 2 (Tromantadine at Infection): Pre-treat the cells with 1 mg/ml Tromantadine for 15 minutes before infection. During and after the 1-hour viral adsorption, maintain the cells in DMEM with 2% FBS containing 1 mg/ml Tromantadine.
-
Group 3 (Tromantadine Post-Infection): After the 1-hour adsorption period, remove the viral inoculum and add fresh DMEM with 2% FBS. At 4 hours post-infection, replace the medium with fresh DMEM with 2% FBS containing 1 mg/ml Tromantadine.
-
Group 4 (Uninfected Control): Mock-infect the cells with serum-free DMEM and maintain in DMEM with 2% FBS.
-
-
Incubation: Incubate all plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
Protocol 2: Radiolabeling and SDS-PAGE Analysis of Viral Polypeptides
This protocol details the radiolabeling of newly synthesized proteins and their subsequent analysis by SDS-PAGE.
Materials:
-
[¹⁴C]-amino acid mixture or [³⁵S]-methionine
-
Amino acid-free DMEM
-
Cell lysis buffer (e.g., RIPA buffer)
-
Proteinase inhibitor cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue stain or silver stain
-
Autoradiography film or phosphorimager screen
Procedure:
-
Radiolabeling:
-
One hour post-infection, replace the culture medium in all wells with amino acid-free DMEM containing the [¹⁴C]-amino acid mixture or [³⁵S]-methionine.
-
Continue the incubation under the respective treatment conditions for the remainder of the 24-hour period.
-
-
Cell Lysis:
-
At 24 hours post-infection, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold cell lysis buffer containing protease inhibitors to each well.
-
Incubate on ice for 30 minutes with occasional scraping.
-
Collect the cell lysates and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA Protein Assay Kit.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Mix equal amounts of protein from each sample with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the prepared samples and a protein molecular weight standard into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Gel Staining and Drying:
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the total protein profile and confirm equal loading.
-
Destain the gel appropriately.
-
Dry the gel under a vacuum.
-
-
Autoradiography/Phosphorimaging:
-
Expose the dried gel to an autoradiography film or a phosphorimager screen to detect the radiolabeled viral polypeptides.
-
Develop the film or scan the screen to obtain an image of the protein bands.
-
-
Data Analysis (Optional):
-
If a phosphorimager is used, the intensity of the bands can be quantified using appropriate software to determine the relative abundance of specific viral polypeptides in each treatment group.
-
Mandatory Visualizations
Caption: Experimental workflow for SDS-PAGE analysis.
Caption: Proposed mechanism of Tromantadine action.
References
Application Notes and Protocols: Determining the Cytopathic Effect of Tromantadine Hydrochloride on Vero Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tromantadine hydrochloride, an adamantane derivative, has demonstrated notable antiviral activity, particularly against Herpes Simplex Virus (HSV).[1][2] Its mechanism of action involves the inhibition of early and late events in the viral replication cycle.[3][4][5][6] Specifically, it interferes with viral penetration and fusion with the host cell membrane, and also affects the assembly or release of new virus particles.[3][4][5][6] This document provides detailed protocols to assess the cytopathic effect (CPE) of this compound on Vero cells, a continuous cell line derived from the kidney of an African green monkey, which are commonly used in virology research. The provided methodologies will enable researchers to quantify the antiviral efficacy and potential cytotoxicity of this compound.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on Vero and other cell lines as reported in the literature.
Table 1: Cytotoxicity of this compound
| Cell Line | Drug Concentration | Incubation Period | Observation | Reference |
| Vero & HEp-2 | Up to 2 mg per 2 x 10⁶ cells | 24, 48, or 96 hours | Little change in cell morphology | [3][4] |
Table 2: Antiviral Activity of this compound against Herpes Simplex Virus Type 1 (HSV-1)
| Cell Line | Drug Concentration | Effect on Cytopathic Effect (CPE) | Effect on Virus Production | Reference |
| Vero & HEp-2 | 10 to 50 µg | Reduced CPE | Not specified | [3][4] |
| Vero & HEp-2 | 100 to 500 µg | Inhibited CPE | Reduced virus production | [3][4] |
| Vero & HEp-2 | 500 µg to 1 mg | Complete inhibition of CPE | Complete inhibition of virus production | [3][4] |
| Vero | > 25 µg/ml | Inhibition of syncytium formation | Inhibited virus production | [7] |
Experimental Protocols
Two primary assays are crucial for determining the cytopathic effect of this compound: the Cytopathic Effect (CPE) Inhibition Assay to measure antiviral activity and a cytotoxicity assay to assess the compound's effect on cell viability.
Protocol 1: Cytopathic Effect (CPE) Inhibition Assay
This assay evaluates the ability of this compound to prevent virus-induced cell death.
Materials:
-
Vero cells
-
Herpes Simplex Virus (HSV-1 or HSV-2)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well microplates
-
Crystal Violet solution
-
Methanol or 4% paraformaldehyde
Procedure:
-
Cell Seeding:
-
Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and seed the cells into 96-well plates at a density of 2 x 10⁴ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
-
Compound and Virus Preparation:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
Perform serial dilutions of the compound in DMEM with 2% FBS to achieve the desired test concentrations.
-
Prepare a virus stock of HSV with a known titer (e.g., determined by a TCID₅₀ assay). Dilute the virus in DMEM with 2% FBS to a multiplicity of infection (MOI) that causes significant CPE in 48-72 hours.
-
-
Infection and Treatment:
-
Aspirate the culture medium from the 96-well plates.
-
Add the serially diluted this compound to the respective wells.
-
Include the following controls:
-
Virus Control: Cells infected with the virus but without the compound.
-
Cell Control: Uninfected cells with culture medium only.
-
Compound Cytotoxicity Control: Uninfected cells with the highest concentration of the compound.
-
-
Infect the cells (except for the cell and compound cytotoxicity controls) with the prepared virus dilution.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until approximately 90% CPE is observed in the virus control wells.
-
-
Quantification of CPE:
-
After the incubation period, carefully remove the medium.
-
Fix the cells by adding 100 µL of methanol or 4% paraformaldehyde to each well and incubate for 20 minutes.
-
Remove the fixative and stain the cells with 0.5% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding 100 µL of methanol or a suitable solubilizing agent to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE inhibition for each concentration of this compound using the following formula: % CPE Inhibition = [(Absorbance of treated wells - Absorbance of virus control) / (Absorbance of cell control - Absorbance of virus control)] x 100
-
Determine the 50% effective concentration (EC₅₀), the concentration of the compound that inhibits CPE by 50%.
-
Protocol 2: Cytotoxicity Assay (Neutral Red Uptake Assay)
This assay assesses the viability of Vero cells in the presence of this compound. The Neutral Red Uptake assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[8][9][10]
Materials:
-
Vero cells
-
This compound
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
96-well microplates
-
Neutral Red solution (e.g., 50 µg/mL in PBS)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding procedure as in the CPE Inhibition Assay.
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the old medium and add the diluted compound to the cells. Include a "cells only" control without the compound.
-
Incubate for the same duration as the CPE assay (e.g., 48-72 hours).
-
-
Neutral Red Staining:
-
After incubation, remove the medium containing the compound.
-
Add 100 µL of pre-warmed Neutral Red solution to each well.
-
Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.
-
-
Dye Extraction and Measurement:
-
Remove the Neutral Red solution and wash the cells with PBS.
-
Add 150 µL of Neutral Red destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye from the cells.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated wells / Absorbance of cell control) x 100
-
Determine the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%.
-
Mandatory Visualizations
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Caption: Workflow for the Neutral Red Uptake Cytotoxicity Assay.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assaying Cellular Viability Using the Neutral Red Uptake Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 10. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Research applications of Tromantadine hydrochloride for herpes simplex virus type 2 (HSV-2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research applications of Tromantadine hydrochloride in the context of Herpes Simplex Virus Type 2 (HSV-2) infection. This document details the mechanism of action, summarizes key quantitative data from in vitro and clinical studies, and provides detailed protocols for relevant experiments.
Mechanism of Action
This compound is an antiviral agent derived from amantadine. Its mechanism of action against HSV-2 is multifaceted, targeting both early and late stages of the viral replication cycle.[1][2]
-
Inhibition of Viral Entry: Tromantadine interferes with the initial stages of viral infection. It is believed to alter the conformation of viral glycoproteins, which are essential for the attachment and fusion of the viral envelope with the host cell membrane.[1] This disruption prevents the virus from successfully entering the host cell and releasing its genetic material.
-
Inhibition of Late-Stage Replication Events: Evidence suggests that tromantadine also impedes later events in the viral life cycle.[2] This includes interference with the assembly of new virions and their subsequent release from the infected cell.
-
Inhibition of Syncytium Formation: Tromantadine has been shown to inhibit the formation of syncytia, which are large, multinucleated cells resulting from the fusion of infected and uninfected cells. This process, mediated by viral glycoproteins on the surface of infected cells, is a key mechanism for cell-to-cell spread of HSV.[3] By preventing syncytium formation, tromantadine limits the local spread of the virus.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and clinical studies on the efficacy of this compound against HSV.
Table 1: In Vitro Antiviral Activity of Tromantadine against HSV-1
| Cell Line | Parameter Measured | Tromantadine Concentration | Observation | Reference |
| Vero & HEp-2 | Cytotoxicity | Up to 2 mg per 2 x 10⁶ cells | Little change in cell morphology over 24-96 hours.[2] | Rosenthal KS, et al. 1982[2] |
| HEp-2 | Cytopathic Effect (CPE) | 10 to 50 µg | Reduction in HSV-induced CPE.[2] | Rosenthal KS, et al. 1982[2] |
| HEp-2 | CPE and Virus Production | 100 to 500 µg | Inhibition of HSV-induced CPE and reduction in virus production.[2] | Rosenthal KS, et al. 1982[2] |
| HEp-2 | Virus Production | 500 µg to 1 mg | Complete inhibition of virus production.[2] | Rosenthal KS, et al. 1982[2] |
| VERO | Syncytium Formation | > 25 µg/mL | Inhibition of HSV-1 induced syncytium formation.[3] | PubMed[3] |
Table 2: Summary of Clinical Trials of Topical Tromantadine
| Study Design | Indication | Treatment Group | Control Group | Key Findings | Reference |
| Randomized, double-blind | Recurrent herpes orofacialis | This compound | Aciclovir | Both medications showed rapid healing with no significant difference in efficacy. Global efficacy and tolerability rated as "good" or "very good" in >83% of cases for both groups.[4] | Diezel W, et al. 1993[4] |
| Randomized, double-blind, placebo-controlled | Genital herpes (males) | 1% Tromantadine ointment | Placebo ointment | No significant difference in healing time between the two groups.[5] | Petersen CS, et al. 1993[5] |
| Randomized, double-blind | Herpes simplex | This compound ointment | Placebo | Significant therapeutic effect observed with the active drug.[6] | Hellgren L and Hermann LS, 1983[6] |
| Open study | Recurrent herpes simplex | This compound | Patient as own control | Good prophylactic effect in most patients.[6] | Hellgren L and Hermann LS, 1983[6] |
Experimental Protocols
In Vitro Antiviral Activity Assessment: Plaque Reduction Assay
This protocol is designed to determine the concentration of this compound required to inhibit HSV-2 plaque formation in a susceptible cell line (e.g., Vero cells).
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
HSV-2 stock of known titer (Plaque Forming Units/mL)
-
This compound stock solution
-
Methylcellulose overlay medium (e.g., 2% methylcellulose in 2x DMEM)
-
Crystal Violet staining solution (0.1% w/v in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Drug Dilution: Prepare serial dilutions of this compound in DMEM with 2% FBS to achieve the desired final concentrations.
-
Infection: When cells are confluent, aspirate the growth medium. Infect the cell monolayers with HSV-2 at a multiplicity of infection (MOI) that will produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Treatment: After the adsorption period, aspirate the virus inoculum and wash the cell monolayers once with PBS. Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
Overlay: Add an equal volume of methylcellulose overlay medium to each well and gently mix.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Staining and Counting: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with Crystal Violet solution for 15-30 minutes. Gently wash the plates with water and allow them to air dry.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. Determine the 50% effective concentration (EC₅₀) using appropriate software.
Syncytium (Cell Fusion) Inhibition Assay
This assay assesses the ability of this compound to inhibit HSV-2-induced cell-to-cell fusion.
Materials:
-
Vero cells (or a cell line known to form syncytia upon HSV-2 infection)
-
Complete growth medium
-
HSV-2 strain known to induce syncytia
-
This compound stock solution
-
Microscope with imaging capabilities
Procedure:
-
Cell Culture: Seed Vero cells in multi-well plates and grow to approximately 80-90% confluency.
-
Infection: Infect the cells with a syncytia-inducing strain of HSV-2 at a low MOI (e.g., 0.01 PFU/cell).
-
Treatment: After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing various concentrations of this compound. Include a no-drug control.
-
Observation: Incubate the plates and monitor for the formation of syncytia at regular intervals (e.g., 24, 48, and 72 hours post-infection) using a light microscope.
-
Quantification: Capture images of the wells. The extent of syncytium formation can be quantified by counting the number of syncytia per field of view or by measuring the area of syncytia using image analysis software.
-
Analysis: Compare the extent of syncytium formation in the drug-treated wells to the no-drug control to determine the inhibitory effect of this compound.
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: Proposed mechanism of action of this compound on the HSV-2 replication cycle.
Caption: General experimental workflow for in vitro evaluation of this compound's anti-HSV-2 activity.
Disclaimer: The information on specific signaling pathway interactions of this compound is limited in the current scientific literature. The proposed mechanism is based on observed antiviral effects. Further research is needed to elucidate the precise molecular targets and signaling cascades affected by this compound. The provided protocols are intended as a general guide and may require optimization based on specific laboratory conditions and research objectives.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical tromantadine in the treatment of genital herpes. A double-blind placebo controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
Experimental Design for Clinical Trials of Tromantadine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tromantadine hydrochloride is an antiviral agent derived from amantadine, primarily indicated for the topical treatment of Herpes Simplex Virus (HSV) infections, the causative agent of herpes labialis (cold sores) and genital herpes.[1][2] Its mechanism of action involves the inhibition of both early and late events in the HSV replication cycle.[3][4] Tromantadine is understood to interfere with the initial stages of viral entry by preventing the absorption and penetration of the virus into host cells.[1] Additionally, it is believed to inhibit the uncoating of the virion and may also affect the processing of viral glycoproteins, thereby disrupting the assembly and release of new viral particles.[5]
These application notes provide a comprehensive overview of the experimental design for preclinical and clinical trials of this compound. Detailed protocols for key in vitro and in vivo assays are provided, along with a structured approach to clinical trial design.
Preclinical Evaluation
In Vitro Efficacy and Cytotoxicity
A crucial first step in evaluating the potential of this compound is to determine its antiviral activity and assess its toxicity in cell culture models.
Data Presentation: In Vitro Activity of this compound
While specific IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values for this compound are not widely reported in publicly available literature, preclinical studies have demonstrated its dose-dependent efficacy against HSV-1.[3][4][6][7] The following table summarizes the observed effects at various concentrations.
| Concentration Range (per 2 x 10^6 cells) | Observed Effect on HSV-1 in Vero and HEp-2 cells | Citation |
| 10 - 50 µg | Reduction in virus-induced cytopathic effect. | [4][6][7] |
| 100 - 500 µg | Inhibition of virus-induced cytopathic effect and reduction in virus production. | [4][6][7] |
| 500 µg - 1 mg | Complete inhibition of virus production. | [4][6][7] |
Table 1: Summary of In Vitro Antiviral Activity of this compound
| Cell Line | Maximum Tolerated Dose (24, 48, or 96-h incubation) | Observed Effect | Citation |
| Vero and HEp-2 cells | Up to 2 mg per 2 x 10^6 cells | Little change in cell morphology. | [3][4] |
Table 2: Summary of In Vitro Cytotoxicity of this compound
Experimental Protocols
1. Plaque Reduction Assay
This assay is the gold standard for quantifying the inhibition of viral replication.
-
Objective: To determine the concentration of this compound that reduces the number of viral plaques by 50% (IC50).
-
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
-
Protocol:
-
Seed Vero cells in 6-well or 12-well plates and grow to confluence.
-
Prepare serial dilutions of this compound in DMEM.
-
Pre-treat the confluent cell monolayers with the different concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Infect the cells with a known amount of HSV (e.g., 100 plaque-forming units per well) in the presence of the corresponding this compound dilution.
-
After an adsorption period (e.g., 1 hour at 37°C), remove the inoculum and overlay the cells with methylcellulose medium containing the respective concentration of this compound.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with a methanol/acetone solution and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.
-
2. Viral Load Quantification by qPCR
This assay measures the amount of viral DNA, providing a quantitative measure of viral replication.
-
Objective: To quantify the reduction in viral DNA in the presence of this compound.
-
Materials:
-
HSV-infected cell cultures treated with this compound
-
DNA extraction kit
-
Primers and probes specific for an HSV gene (e.g., glycoprotein D)
-
qPCR master mix
-
Real-time PCR instrument
-
-
Protocol:
-
Infect cell monolayers with HSV in the presence of varying concentrations of this compound.
-
At different time points post-infection, harvest the cells and extract total DNA.
-
Perform qPCR using primers and a probe specific to a conserved region of the HSV genome.
-
Use a standard curve of known quantities of viral DNA to quantify the number of viral genome copies in each sample.
-
Calculate the fold-change in viral DNA levels in treated versus untreated samples.
-
3. Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the drug on the viability of host cells.
-
Objective: To determine the concentration of this compound that reduces the viability of host cells by 50% (CC50).
-
Materials:
-
Vero cells (or other relevant cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate for a period equivalent to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the CC50 value from the dose-response curve.
-
Visualizations: In Vitro Experimental Workflow
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. mims.com [mims.com]
- 3. researchgate.net [researchgate.net]
- 4. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Overcoming low solubility of Tromantadine hydrochloride in vitro
Technical Support Center: Tromantadine Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the in vitro solubility of this compound.
Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous buffer. What should I do?
A1: Low aqueous solubility is a known challenge. Follow this troubleshooting workflow to identify a suitable solubilization strategy.
Caption: Troubleshooting workflow for this compound solubility.
Q2: I dissolved this compound in DMSO for my stock solution, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue when using organic solvents. The key is to ensure the final concentration of the organic solvent in your aqueous medium is low enough to be tolerated by your cells and to keep the drug in solution.
-
Decrease Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require a larger volume to be added to your medium, but the final DMSO concentration will be lower.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final medium, perform an intermediate dilution in a small volume of medium or PBS. Add this intermediate dilution to the final volume while vortexing gently.
-
Co-solvent Method: The use of co-solvents is a highly effective technique for enhancing the solubility of poorly soluble drugs.[1][2] Consider adding a small, fixed percentage of a biocompatible co-solvent to your final aqueous medium before adding the drug stock. See the protocol below.
Q3: Can I use pH adjustment to improve the solubility of this compound?
A3: Yes, pH adjustment is a primary method for improving the solubility of ionizable drugs.[1][3][4] Tromantadine is a weak base, and its hydrochloride salt form suggests it will be more soluble at a lower pH.[5][6] For weakly basic drugs, a lower pH leads to the ionized form, which has greater solubility.[5]
-
For non-cellular experiments: You can significantly lower the pH of your solvent to increase solubility.
-
For cell-based assays: Be cautious, as significant deviations from physiological pH (typically 7.2-7.4) can be toxic to cells. You may be able to lower the pH to around 6.5-7.0 without significant cytotoxicity, but this must be validated for your specific cell line.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a synthetic antiviral compound derived from adamantane.[7] Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂O₂·HCl | [7] |
| Molecular Weight | 316.87 g/mol | [7][8] |
| Appearance | White to off-white solid | [9][10] |
| CAS Number | 41544-24-5 | [7] |
Q2: What is the known solubility of this compound in common laboratory solvents?
A2: Specific aqueous solubility data is limited, but information is available for organic solvents and predicted for water.
| Solvent | Solubility | Notes | Reference |
| DMSO | 62.5 mg/mL (197.24 mM) | Requires sonication. Use newly opened, hygroscopic DMSO for best results. | [9][10] |
| Water (Predicted) | 0.209 mg/mL | This is a computationally predicted value and should be confirmed experimentally. | [11] |
Q3: What are the main strategies for enhancing the solubility of poorly water-soluble drugs like this compound?
A3: A variety of techniques can be employed to improve the solubility of poorly soluble drugs.[1][2][12][13] These can be broadly categorized as follows:
-
Physical Modifications: These methods focus on altering the physical properties of the drug substance. Examples include particle size reduction (micronization, nanosuspension) and modification of the crystal habit (using amorphous forms or co-crystals).[1][13]
-
Chemical Modifications: These approaches involve changing the chemical structure or properties of the drug. Key methods include pH adjustment, use of buffers, complexation (e.g., with cyclodextrins), and salt formation.[1][13]
-
Use of Excipients: This is the most common laboratory approach and involves adding other substances to the formulation. Techniques include using co-solvents, surfactants (micellar solubilization), and hydrotropes.[2][3][5]
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent
This protocol describes a general method for using a co-solvent, such as DMSO or ethanol, to improve the in vitro solubility of this compound in an aqueous buffer.
Caption: Experimental workflow for the co-solvent solubilization method.
Detailed Steps:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in 100% DMSO to create a concentrated stock solution (e.g., 20-50 mg/mL). Use an ultrasonic bath to aid dissolution if necessary.[9][10]
-
Prepare Co-solvent Buffer: Prepare the desired aqueous buffer (e.g., PBS, DMEM). Before adding the drug, add the co-solvent to the buffer to a final concentration that is well-tolerated by your experimental system (typically starting at 0.5% - 1.0% v/v for cell-based assays).
-
Dilution: Vigorously vortex the co-solvent buffer. While it is mixing, slowly add the required volume of the this compound stock solution to achieve the desired final concentration. Adding the stock to the vortexing buffer helps in rapid dispersion and prevents localized high concentrations that can lead to precipitation.
-
Final Check: After addition, visually inspect the solution for any signs of precipitation or cloudiness. If the solution is clear, it is ready for use. Always prepare fresh for each experiment.
-
Validation: It is critical to run a vehicle control in your experiments containing the same final concentration of the co-solvent (e.g., 1% DMSO in PBS) to ensure that the solvent itself does not affect the experimental outcome.
References
- 1. ijpbr.in [ijpbr.in]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jmpas.com [jmpas.com]
- 6. Acetamide, 2-(2-(dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-yl-, hydrochloride (1:1) | C16H29ClN2O2 | CID 170532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | HSV | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected cytopathic effects in Tromantadine hydrochloride experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected cytopathic effects (CPE) in experiments involving Tromantadine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on herpes simplex virus (HSV)-induced cytopathic effect (CPE)?
A1: this compound is an antiviral agent that inhibits the replication of HSV-1 and HSV-2.[1][2] Therefore, the expected outcome in a successful experiment is the reduction or complete inhibition of virus-induced CPE.[2][3] Treatment of infected cells with concentrations ranging from 10 to 50 µg/mL of Tromantadine has been shown to reduce HSV-induced CPE.[2][3] Higher concentrations, between 100 to 500 µg/mL, can significantly inhibit CPE and reduce virus production.[2][3] Complete inhibition of virus production is typically observed at concentrations of 500 µg/mL to 1 mg/mL.[2][3]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits both early and late stages of the HSV replication cycle.[2][3] It is thought to interfere with the initial stages of viral infection, including the absorption and penetration of the virus into the host cell, as well as the uncoating of the viral capsid. Additionally, it appears to inhibit a late-stage event in viral replication, possibly related to the processing of viral glycoproteins, which is crucial for the formation of new, infectious virus particles.[4]
Q3: At what concentrations does this compound become cytotoxic to cells?
A3: this compound has been shown to have limited toxicity to certain cell lines at effective antiviral concentrations.[2][3] For instance, Vero and HEp-2 cells have been reported to tolerate up to 2 mg of Tromantadine per 2 x 10^6 cells for incubation periods of up to 96 hours with minimal changes in cell morphology.[2][3] However, it is crucial to determine the 50% cytotoxic concentration (CC50) for the specific cell line and experimental conditions you are using.
Troubleshooting Unexpected Cytopathic Effects
Unexpected cytopathic effects can manifest as either excessive cell death (even at low viral loads or in uninfected controls) or a lack of expected CPE in positive controls. This guide will help you diagnose and resolve these issues.
Scenario 1: Excessive or Unexpected CPE in Control or Treated Wells
If you observe significant CPE in your negative controls (cells only, or cells with Tromantadine but no virus) or more CPE than expected in your virus-infected, Tromantadine-treated wells, consider the following possibilities:
Is the issue with your cell culture?
-
Cell Health: Unhealthy cells are more susceptible to stress and may detach or die, mimicking viral CPE. Ensure your cells are in the logarithmic growth phase and have a viability of >95% before seeding.
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell death and morphological changes that can be mistaken for viral CPE. Regularly test your cell cultures for contamination.
-
Passage Number: High passage numbers can lead to genetic drift and altered cell characteristics, including increased sensitivity to compounds or stress. Use cells within a recommended passage range.
Is the issue with the this compound compound?
-
Compound Cytotoxicity: The concentration of this compound used may be cytotoxic to your specific cell line. It is essential to perform a cytotoxicity assay (e.g., MTT or Neutral Red Uptake) to determine the CC50 of the compound on your cells under the same experimental conditions (incubation time, media, etc.) as your antiviral assay.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve the this compound, ensure the final concentration in your culture medium is non-toxic to the cells (typically <0.5%). Run a vehicle control (media with the same concentration of solvent as your highest drug concentration) to rule out solvent-induced cytotoxicity.
-
Compound Purity and Stability: Impurities in the compound or degradation over time can lead to unexpected toxicity. Use a high-purity compound and follow the manufacturer's storage recommendations.
Is the issue with your experimental setup?
-
Incorrect Seeding Density: Seeding too few cells can result in a sparse monolayer that is more susceptible to damage, while seeding too many can lead to premature cell death due to nutrient depletion. Optimize your seeding density for the duration of your experiment.
-
Media and Serum Quality: Variations in media formulation or serum batches can affect cell growth and viability. Use high-quality reagents and test new batches before use in critical experiments.
Scenario 2: Lack of Expected CPE in Virus Control Wells
If your virus control wells (cells infected with HSV but without Tromantadine treatment) do not show the expected level of CPE, consider these factors:
Is the issue with your virus stock?
-
Low Viral Titer: The titer of your virus stock may be lower than anticipated. It is crucial to accurately titer your virus stock using a plaque assay before conducting experiments.
-
Improper Virus Storage: Repeated freeze-thaw cycles or improper storage temperatures can lead to a significant drop in viral infectivity. Aliquot your virus stock and store it at -80°C.
Is the issue with your cells?
-
Cell Permissiveness: Ensure that the cell line you are using is permissive to the strain of HSV you are working with.
-
Cell Monolayer Confluency: For accurate and reproducible CPE, the cell monolayer should be confluent at the time of infection.
Is the issue with your infection protocol?
-
Inoculum Volume: An insufficient volume of viral inoculum may not adequately cover the cell monolayer, leading to uneven infection and reduced CPE.
-
Adsorption Time and Conditions: The time and temperature of the viral adsorption step can impact the efficiency of infection. Optimize these parameters for your specific virus and cell line.
Quantitative Data Summary
The following table summarizes the effective and cytotoxic concentrations of this compound from published literature. It is important to note that these values can vary depending on the cell line, virus strain, and experimental conditions.
| Parameter | Cell Line | Virus Strain | Value | Reference |
| Antiviral Activity | ||||
| CPE Reduction | HEp-2, Vero | HSV-1 (KOS) | 10 - 50 µg/mL | [2][3] |
| CPE Inhibition | HEp-2, Vero | HSV-1 (KOS) | 100 - 500 µg/mL | [2][3] |
| Complete Virus Production Inhibition | HEp-2, Vero | HSV-1 (KOS) | 500 µg/mL - 1 mg/mL | [2][3] |
| Syncytium Formation Inhibition | Vero | HSV-1 (GC+) | > 25 µg/mL | [4] |
| Cytotoxicity | ||||
| No significant morphological changes | HEp-2, Vero | N/A | up to 2 mg/ (2 x 10^6 cells) | [2][3] |
Key Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include "cells only" (no compound) and "vehicle control" wells.
-
Incubation: Incubate the plate for a period that matches your planned antiviral experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control and determine the CC50 value.
Protocol 2: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
Materials:
-
6-well or 12-well cell culture plates
-
Confluent monolayers of a permissive cell line (e.g., Vero cells)
-
HSV stock of known titer
-
This compound
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., medium containing methylcellulose or agarose)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)
Methodology:
-
Cell Seeding: Seed cells in multi-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Dilution and Treatment: Prepare serial dilutions of your HSV stock. Pre-treat the cell monolayers with different concentrations of this compound for a specified time (e.g., 1 hour).
-
Infection: Remove the drug-containing medium and infect the cells with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Overlay: Remove the viral inoculum and add the overlay medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation.
-
Staining: Remove the overlay, fix the cells (e.g., with methanol), and stain with crystal violet solution.
-
Plaque Counting: Wash the plates with water and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug) and determine the IC50 value.
Visualizing Key Processes and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HSV replication cycle, a general experimental workflow, and a troubleshooting decision tree for unexpected cytopathic effects.
Caption: Simplified HSV-1 Replication Cycle and Points of Inhibition by Tromantadine.
Caption: General Experimental Workflow for Antiviral Testing with Tromantadine HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tromantadine hydrochloride dosage for maximum antiviral effect in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Tromantadine hydrochloride dosage for maximum antiviral effect in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against viruses?
A1: this compound is an antiviral agent derived from adamantane.[1][2] Its primary mechanism of action against Herpes Simplex Virus (HSV) involves the inhibition of both early and late stages of the viral replication cycle.[3] It interferes with the initial attachment and penetration of the virus into the host cell.[1][4] Additionally, it hinders the uncoating of the viral particle, a crucial step for the release of the viral genome into the cell.[2][5] Tromantadine also affects later events in viral replication, such as the assembly or release of new virions.[3][6]
Q2: Which viruses are susceptible to this compound?
A2: this compound is primarily known for its activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[7][8]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published studies, a typical starting range for this compound in cell culture experiments is between 10 µg/mL and 1000 µg/mL.[6][8] The optimal concentration will vary depending on the cell line, virus strain, and multiplicity of infection (MOI).[6][9] It is crucial to perform a dose-response study to determine the optimal non-toxic concentration for your specific experimental setup.
Q4: How should I determine the optimal concentration of this compound for my experiment?
A4: The optimal concentration is determined by assessing both its antiviral efficacy and its cytotoxicity to the host cells. The goal is to find a concentration that provides maximum antiviral activity with minimal cell toxicity. This is often expressed as the Selectivity Index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI value indicates a more promising antiviral agent.[10]
Q5: What are the common assays used to evaluate the antiviral activity of this compound?
A5: Common assays to measure antiviral activity include the Plaque Reduction Neutralization Test (PRNT) and virus yield reduction assays.[11][12] These assays quantify the ability of the compound to inhibit the production of infectious virus particles. Assays that measure the reduction of virus-induced cytopathic effect (CPE) are also widely used.[12]
Troubleshooting Guides
Issue 1: High cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line sensitivity | Different cell lines exhibit varying sensitivities to antiviral compounds. Consider testing the cytotoxicity of this compound on a different, yet relevant, cell line for your virus model. |
| Compound purity and solvent toxicity | Ensure the purity of your this compound stock. The solvent used to dissolve the compound (e.g., DMSO) might be present at a toxic concentration in your final dilutions. Always include a solvent control in your experiments.[13] |
| Incorrect CC50 determination | Carefully repeat the cytotoxicity assay (e.g., MTT assay) to ensure the accuracy of your CC50 value. Pay close attention to cell seeding density and incubation times.[10] |
Issue 2: Inconsistent or no antiviral effect observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal drug concentration | Perform a dose-response experiment with a wider range of this compound concentrations to identify the EC50. |
| High viral inoculum | The antiviral activity of this compound can be dependent on the viral inoculum size.[6] Try reducing the Multiplicity of Infection (MOI) in your experiments. |
| Timing of drug addition | The timing of drug addition is critical. This compound has been shown to be effective when added at the time of infection or up to 4 hours post-infection.[6] Optimize the timing of treatment in your experimental protocol. |
| Compound degradation | Ensure proper storage of your this compound stock solution to prevent degradation. Prepare fresh dilutions for each experiment.[13] |
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol determines the concentration of this compound that reduces cell viability by 50%.
-
Cell Seeding: Seed a suitable host cell line in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.[10]
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of this compound in culture medium, starting from a high concentration (e.g., 2000 µg/mL).
-
Treatment: Remove the growth medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (cell control) and a solvent control.[10]
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and using regression analysis.
Protocol 2: Plaque Reduction Neutralization Test (PRNT)
This assay quantifies the inhibition of infectious virus production.[11][17]
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer on the day of infection.[10]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound. Dilute the virus stock to a concentration that will produce 50-100 plaques per well.[10]
-
Incubation: Mix equal volumes of each drug dilution with the diluted virus and incubate for 1 hour at 37°C to allow the drug to interact with the virus.[10]
-
Infection: Remove the growth medium from the cell monolayer and inoculate with the virus-drug mixture. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[11]
-
Overlay Application: Carefully aspirate the inoculum from each well. Gently add a semi-solid overlay medium (e.g., containing 1% low-melt agarose) to each well. This restricts virus spread to adjacent cells.[11][18]
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).[11]
-
Fixation and Staining: Fix the cells (e.g., with 10% formalin) and then stain with a solution like 0.1% Crystal Violet to visualize the plaques. Plaques will appear as clear zones against a background of stained, uninfected cells.[11]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug). The EC50 is the concentration of this compound that reduces the number of plaques by 50%.
Data Presentation
Table 1: Effect of this compound on HSV-1 Replication in Vero and HEp-2 Cells
| Cell Line | Tromantadine (µg/2 x 10⁶ cells) | Incubation Time (h) | Effect on Cytopathic Effect (CPE) | Effect on Virus Production |
| Vero & HEp-2 | up to 2000 | 24, 48, 96 | Little change in cell morphology[6] | - |
| Vero & HEp-2 | 10 - 50 | - | Reduced[6][8] | - |
| Vero & HEp-2 | 100 - 500 | - | Inhibited[6][8] | Reduced[6][8] |
| Vero & HEp-2 | 500 - 1000 | - | - | Complete inhibition[6][8] |
Data compiled from studies on HSV-1 (KOS strain).[6]
Visualizations
Caption: Workflow for optimizing Tromantadine dosage.
Caption: Tromantadine's inhibition of HSV entry and replication.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Tromantadine - Wikipedia [en.wikipedia.org]
- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Acetamide, 2-(2-(dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-yl-, hydrochloride (1:1) | C16H29ClN2O2 | CID 170532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. Plaque Reduction Neutralization Assay [bio-protocol.org]
Technical Support Center: Investigating Viral Resistance to Tromantadine Hydrochloride
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential for viral resistance to tromantadine hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is an antiviral agent derived from adamantane.[1][2] Its primary target is the Herpes Simplex Virus (HSV), including both HSV-1 and HSV-2 strains.[3][4][5] The mechanism of action is multifaceted, targeting multiple stages of the viral replication cycle:[1]
-
Inhibition of Early Events: Tromantadine interferes with the initial stages of viral infection. It has been shown to impede the absorption of the virus to host cells and inhibit viral penetration.[6][7] It is also suggested to prevent the uncoating of the virion, which is a critical step for the release of the viral genome into the host cell.[6]
-
Inhibition of Late Events: Evidence suggests that tromantadine also affects later stages of viral replication.[8][9] It may inhibit the assembly or release of new virus particles.[8][9] Some research indicates that it could interfere with glycoprotein processing, which is essential for the formation of functional viral envelopes and syncytium formation.[10]
Q2: Is there documented evidence of viral resistance to this compound?
Direct, published studies specifically documenting the emergence of viral resistance to this compound in clinical or laboratory settings are limited. However, as an adamantane derivative, the potential for resistance should be considered, drawing parallels from other drugs in its class, such as amantadine and rimantadine, which have seen significant resistance development in Influenza A virus.[11][12] Resistance to antiviral therapies for HSV is a known phenomenon, most notably with acyclovir, where mutations in the viral thymidine kinase (TK) and DNA polymerase genes are the primary cause.[13][14]
Q3: What are the plausible molecular mechanisms for HSV resistance to tromantadine?
Based on its proposed mechanism of action, hypothetical resistance mechanisms in HSV could involve mutations in viral genes that:
-
Alter Viral Glycoproteins: Mutations in the genes encoding viral envelope glycoproteins (e.g., gB, gC, gD, gH/gL) could reduce the binding affinity of tromantadine, thereby preventing its inhibitory effect on viral attachment and entry.
-
Modify Proteins Involved in Uncoating: If tromantadine targets a specific viral or cellular protein involved in the uncoating process, mutations in that protein could confer resistance.
-
Develop Efflux Pumps or Alter Membrane Permeability: While less common for antivirals, cellular mechanisms that reduce the intracellular concentration of the drug could theoretically lead to reduced susceptibility.
Q4: How can we experimentally induce and select for tromantadine-resistant HSV strains in the laboratory?
A standard method for generating drug-resistant virus strains is through serial passaging in the presence of the antiviral agent. This process involves repeatedly infecting a susceptible cell line with the virus and exposing it to gradually increasing concentrations of tromantadine. This selective pressure allows for the amplification of any spontaneously arising resistant mutants.
Troubleshooting Experimental Workflows
Issue 1: No resistant mutants are emerging after multiple passages.
-
Suboptimal Drug Concentration: The starting concentration of tromantadine may be too high, leading to complete inhibition of viral replication and preventing the emergence of any potential mutants. Conversely, a concentration that is too low may not provide sufficient selective pressure. It is crucial to start with a concentration around the IC50 (the concentration that inhibits 50% of viral replication) and gradually increase it.
-
Low Viral Titer: Ensure a sufficiently high multiplicity of infection (MOI) is used in the initial infection to increase the probability of a diverse viral population that may contain pre-existing resistant variants.
-
Insufficient Number of Passages: The emergence of resistance can be a slow process. It may require a significant number of passages (e.g., 10-20 or more) to select for and amplify resistant populations.
Issue 2: The selected virus population shows only a marginal increase in IC50.
-
Mixed Viral Population: The selected viral population may be a mix of wild-type and resistant strains. To isolate a purely resistant strain, plaque purification is recommended. This involves isolating individual viral plaques and testing them for their susceptibility to tromantadine.
-
Low-Level Resistance: The observed resistance may be genuine but of a low level. This could indicate a single mutation that confers only partial resistance. Further passaging at higher drug concentrations may be necessary to select for additional mutations that could lead to higher levels of resistance.
Issue 3: Difficulty in identifying the genetic basis of resistance.
-
Whole-Genome Sequencing: Once a resistant phenotype is confirmed, whole-genome sequencing of the resistant virus and comparison to the parental (wild-type) strain is the most comprehensive approach to identify all potential resistance-conferring mutations.
-
Candidate Gene Sequencing: Based on the known mechanism of action of tromantadine, you can prioritize sequencing of specific candidate genes, such as those encoding viral glycoproteins (e.g., UL27 for gB, UL44 for gC, US6 for gD) or other proteins involved in viral entry and assembly.
Experimental Protocols
Protocol 1: In Vitro Selection of Tromantadine-Resistant HSV
-
Determine the IC50 of Tromantadine: Perform a dose-response assay (e.g., plaque reduction assay or yield reduction assay) to determine the concentration of tromantadine that inhibits the replication of the wild-type HSV strain by 50%.
-
Initial Infection: Infect a confluent monolayer of a susceptible cell line (e.g., Vero cells) with the wild-type HSV at a high MOI (e.g., 5-10) in the presence of tromantadine at its IC50 concentration.
-
Virus Harvest: After observing a significant cytopathic effect (CPE), harvest the virus-containing supernatant.
-
Serial Passaging: Use the harvested virus to infect fresh cell monolayers. In each subsequent passage, gradually increase the concentration of tromantadine (e.g., 1.5x to 2x the concentration of the previous passage).
-
Monitor for Resistance: Periodically (e.g., every 3-5 passages), determine the IC50 of the passaged virus population to monitor for a shift in susceptibility.
-
Plaque Purification: Once a significant increase in IC50 is observed, perform plaque purification to isolate clonal populations of the resistant virus.
-
Confirmation of Resistance: Confirm the resistant phenotype of the plaque-purified virus by repeating the IC50 determination.
Protocol 2: Genotypic Characterization of Resistant Mutants
-
Viral DNA Extraction: Extract viral DNA from both the wild-type and the confirmed tromantadine-resistant HSV strains.
-
Whole-Genome Sequencing: Perform next-generation sequencing (NGS) to obtain the complete genome sequence of both the wild-type and resistant viruses.
-
Sequence Alignment and Variant Calling: Align the sequencing reads to a reference HSV genome and identify single nucleotide polymorphisms (SNPs), insertions, and deletions that are present in the resistant strain but absent in the wild-type strain.
-
Candidate Gene Analysis: If whole-genome sequencing is not feasible, perform Sanger sequencing of candidate genes that are likely to be involved in resistance based on the drug's mechanism of action.
-
Reverse Genetics: To confirm that an identified mutation is responsible for the resistant phenotype, introduce the mutation into a wild-type infectious clone of the virus using reverse genetics techniques and assess the susceptibility of the resulting recombinant virus to tromantadine.
Data Presentation
Table 1: Hypothetical IC50 Values for Wild-Type and Passaged HSV in the Presence of Tromantadine
| Virus Population | Passage Number | Tromantadine Concentration (µg/mL) | IC50 (µg/mL) | Fold Change in IC50 |
| Wild-Type | 0 | 0 | 5.2 | 1.0 |
| P5 | 5 | 10 | 12.8 | 2.5 |
| P10 | 10 | 25 | 35.5 | 6.8 |
| P15 | 15 | 50 | 89.1 | 17.1 |
| P20 (Plaque Purified) | 20 | 100 | >200 | >38.5 |
Visualizations
Caption: Workflow for inducing and characterizing tromantadine-resistant HSV.
Caption: Tromantadine's mechanism of action and potential viral resistance pathways.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:41544-24-5 | Chemsrc [chemsrc.com]
- 6. Tromantadine - Wikipedia [en.wikipedia.org]
- 7. Acetamide, 2-(2-(dimethylamino)ethoxy)-N-tricyclo(3.3.1.13,7)dec-1-yl-, hydrochloride (1:1) | C16H29ClN2O2 | CID 170532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Adamantane resistance in seasonal human influenza A viruses from Calgary, Alberta (January 2007 to August 2008) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 13. Wh are HSV-1 and HSV-2 Antiviral Therapies Becoming Resistant? [biology.kenyon.edu]
- 14. Herpes simplex virus resistance to antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing side effects of Tromantadine hydrochloride in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tromantadine hydrochloride in animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Disclaimer: Specific in vivo toxicology data for this compound is limited in publicly available literature. Therefore, much of the information regarding potential side effects and their management is extrapolated from data on structurally related adamantane derivatives, such as amantadine and rimantadine, and general principles of preclinical antiviral drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antiviral agent that inhibits the replication of herpes simplex virus (HSV). Its mechanism involves interfering with both early and late stages of the viral replication cycle. It is understood to inhibit the penetration of the virus into host cells and also to prevent the uncoating of the virion, which is necessary for the release of viral genetic material.[1][2][3]
Q2: What are the potential side effects of this compound in animal studies?
While specific data for tromantadine is scarce, side effects can be inferred from related adamantane compounds like amantadine and rimantadine. Researchers should be vigilant for:
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Central Nervous System (CNS) Effects: Agitation, tremors, ataxia (incoordination), anxiety, and in some cases, seizures may be observed.[4] These effects are likely linked to the interaction of adamantane derivatives with NMDA receptors in the brain.[5][6][7][8]
-
Gastrointestinal (GI) Effects: Nausea, vomiting, diarrhea, and loss of appetite are possible.[9]
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Local Reactions (Topical Administration): In studies involving topical application, localized skin reactions such as eczema have been reported with long-term use in humans, which could be a consideration in animal models.[10]
Q3: Are there any known drug interactions with this compound?
Specific drug interaction studies for tromantadine are not widely reported. However, based on the profile of amantadine, caution should be exercised when co-administering tromantadine with:
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Anticholinergic drugs: May enhance side effects like dry mouth and urinary retention.
-
CNS stimulants: Could potentially increase the risk of agitation and other CNS-related side effects.
It is crucial to document all co-administered substances to identify potential interactions.
Troubleshooting Guides
Issue 1: Animal exhibits signs of central nervous system (CNS) toxicity (e.g., agitation, tremors, seizures).
Possible Cause: The observed signs may be a dose-dependent side effect of this compound, potentially related to its interaction with NMDA receptors.[4][5][8]
Troubleshooting Steps:
-
Confirm Symptoms: Carefully observe and document the animal's behavior. Note the onset, duration, and severity of the symptoms.
-
Dose Reduction: If the experimental design allows, consider reducing the dose of this compound in subsequent cohorts to determine if the effects are dose-dependent.
-
Staggered Dosing: If administering a large single dose, consider dividing it into smaller, more frequent doses to maintain therapeutic levels while potentially reducing peak concentration-related CNS effects.
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Supportive Care: Ensure the animal has easy access to food and water. For severe tremors or seizures, consult with the institutional veterinarian for appropriate supportive care, which may include sedative-hypnotics, while ensuring such interventions do not confound experimental results.
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Monitor Vital Signs: In cases of severe CNS disturbances, monitoring of heart rate and respiration is advised.
Issue 2: Animal shows signs of gastrointestinal distress (e.g., vomiting, diarrhea, anorexia).
Possible Cause: Gastrointestinal upset is a known side effect of the adamantane class of compounds.[9]
Troubleshooting Steps:
-
Monitor Food and Water Intake: Quantify the animal's daily food and water consumption to accurately assess the degree of anorexia.
-
Body Weight Monitoring: Record the animal's body weight daily. Significant weight loss may necessitate intervention.
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Administration with Food: If administering tromantadine orally, consider giving it with a small amount of palatable food to mitigate GI irritation.
-
Hydration Status: Monitor for signs of dehydration (e.g., skin tenting, sunken eyes). If dehydration is a concern, consult with the veterinary staff about fluid support.
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Stool Consistency: Document the consistency and frequency of feces to track the severity of diarrhea.
Issue 3: Inconsistent or unexpected experimental results.
Possible Cause: This could be due to a variety of factors, including issues with drug formulation, administration, or unexpected off-target effects.
Troubleshooting Steps:
-
Verify Drug Formulation: Ensure the this compound solution is properly prepared and stored. For example, aqueous solutions may not be stable for long periods. Stock solutions in DMSO can often be stored at -20°C or -80°C.[11]
-
Review Administration Technique: Confirm that the administration route and technique are consistent and correct. For example, with oral gavage, ensure proper placement to avoid accidental administration into the lungs.[11]
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Assess Animal Stress: Handling and administration procedures can induce stress, which may affect experimental outcomes. Ensure all personnel are well-trained in low-stress handling techniques.
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Consider Pharmacokinetics: The timing of administration relative to viral challenge is critical for antiviral efficacy.[3] Review the experimental timeline to ensure it aligns with the expected pharmacokinetic profile of the drug.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Concentration | Incubation Period | Observed Effect | Reference |
| Vero Cells | Up to 2 mg / 2 x 10⁶ cells | 24, 48, or 96 hours | Little change in cell morphology | [2][3] |
| HEp-2 Cells | Up to 2 mg / 2 x 10⁶ cells | 24, 48, or 96 hours | Little change in cell morphology | [2][3] |
Table 2: Potential Side Effects of Adamantane Derivatives in Animal Studies (Extrapolated for Tromantadine)
| System | Potential Side Effect | Species (Observed with Amantadine/Rimantadine) |
| Central Nervous System | Agitation, Anxiety, Tremors, Ataxia, Seizures | Dogs, Cats, Humans |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Anorexia | Dogs, Cats, Humans |
| Dermatological (Topical) | Eczematous Lesions (long-term use) | Humans |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Murine Model
-
Preparation of Dosing Solution:
-
Dissolve this compound in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose).
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For solutions that are difficult to prepare, a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline can be considered.
-
Ensure the final concentration is appropriate for the target dose and administration volume.
-
-
Animal Handling and Dosing:
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Weigh each mouse immediately before dosing to calculate the precise volume.
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Administer the solution via oral gavage using a sterile, appropriately sized gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Gently restrain the mouse and pass the gavage needle along the side of the mouth and over the tongue into the esophagus.
-
Administer the solution slowly and carefully remove the needle.
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Return the animal to its cage and monitor for any immediate signs of distress.[11]
-
-
Post-Administration Monitoring:
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Observe animals for at least 2 hours post-dosing for any acute adverse reactions.
-
Conduct daily cage-side observations for general health, behavior, and signs of CNS or GI toxicity.
-
Record body weights and food/water intake daily.
-
Protocol 2: Monitoring for and Managing Side Effects
-
Daily Health Assessment:
-
Perform a thorough visual inspection of each animal.
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Use a standardized scoring sheet to record observations related to posture, activity level, grooming, and any abnormal behaviors.
-
-
Neurological Assessment:
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Observe the animal's gait and coordination as it moves around the cage.
-
Conduct a simple righting reflex test if ataxia is suspected.
-
Note any instances of tremors, circling, or seizure-like activity.
-
-
Gastrointestinal Monitoring:
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Visually inspect feces for changes in consistency (e.g., diarrhea, soft stools).
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Monitor the area around the cage for evidence of vomiting.
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Measure food and water consumption daily.
-
-
Intervention Thresholds:
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Establish clear endpoints for intervention in the experimental protocol, as approved by the Institutional Animal Care and Use Committee (IACUC).
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For example, a predefined percentage of body weight loss (e.g., >15%) may trigger a requirement for supportive care or removal from the study.
-
Visualizations
Caption: Putative mechanism of tromantadine-induced CNS side effects.
Caption: Workflow for managing and monitoring side effects.
References
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. Avens Publishing Group - Repurposing of Adamantanes with Transmitter Receptor Antagonist Properties for the Prevention/Treatment of COVID-19 [avensonline.org]
- 6. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. jchr.org [jchr.org]
- 8. Interaction of memantine and amantadine with agonist-unbound NMDA-receptor channels in acutely isolated rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amantadine neurotoxicity in a pediatric patient with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound in the treatment of herpes simplex. Results of a double-blind therapeutic trial and an open prophylactic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving the Stability of Tromantadine Hydrochloride in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tromantadine hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound in solution?
A1: While specific degradation pathway studies on this compound are not extensively published, based on its chemical structure, the primary anticipated degradation pathways include hydrolysis of the amide and ether linkages, N-demethylation, and oxidation of the dimethylamino group. Metabolic studies have identified 1-aminoadamantane (amantadine) and 1-adamantyl-(2-hydroxy)acetamide as major metabolites, suggesting these are likely degradation products in chemical stability studies as well.[1] Oxidative deamination is another potential pathway.[1]
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the recommended storage conditions for this compound solutions?
A3: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month in sealed containers, protected from moisture.[2] For solid this compound, storage at 4°C in a sealed container away from moisture is advised.[2] Repeated freeze-thaw cycles should be avoided to prevent product inactivation.[2]
Q4: What are some potential strategies to improve the stability of this compound in a liquid formulation?
A4: To enhance the stability of this compound in solution, consider the following strategies:
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pH Optimization: Identify the pH of maximum stability by conducting a pH-rate profile study and formulate the solution using a suitable buffer system.
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Excipient Selection: Investigate the compatibility of this compound with various excipients. Common stabilizing excipients for liquid formulations include antioxidants, chelating agents, and viscosity-modifying agents.
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Protection from Light: Store the solution in light-resistant containers to prevent photodegradation.
-
Temperature Control: Adhere to recommended storage temperatures to minimize thermal degradation.
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Inert Atmosphere: For oxygen-sensitive formulations, consider manufacturing and packaging under an inert atmosphere (e.g., nitrogen).
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Unexpected precipitation or cloudiness in the solution. | - pH shift leading to decreased solubility.- Incompatibility with buffer salts or other excipients.- Degradation product is less soluble. | - Verify the pH of the solution.- Evaluate the solubility of this compound in the chosen buffer system at the desired concentration.- Conduct compatibility studies with all formulation components.- Analyze the precipitate to identify its composition. |
| Loss of potency observed in a shorter timeframe than expected. | - Inappropriate storage temperature.- Exposure to light.- Oxidative degradation.- Hydrolytic degradation due to suboptimal pH. | - Confirm that storage conditions meet the recommendations (-20°C or -80°C for stock solutions).[2]- Ensure the use of light-resistant containers.- Consider the addition of an antioxidant (e.g., ascorbic acid, sodium metabisulfite) and a chelating agent (e.g., EDTA) to mitigate oxidation.- Re-evaluate the pH of the formulation and adjust to the pH of maximum stability. |
| Appearance of new peaks in the chromatogram during stability testing. | - Formation of degradation products. | - Perform forced degradation studies to generate potential degradation products and confirm their retention times.- Utilize a stability-indicating analytical method capable of resolving the parent drug from all degradation products.- Characterize the structure of the new peaks using techniques like LC-MS to understand the degradation pathway. |
| Color change in the solution. | - Oxidative degradation.- Interaction with excipients or container components. | - Investigate the potential for oxidative degradation and consider the use of antioxidants.- Perform compatibility studies with all formulation components and the container closure system. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To generate degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug and the stock solution to 60°C for 48 hours.
-
Photodegradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its potential degradation products.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Optimization:
-
Evaluate different mobile phase compositions, such as acetonitrile/methanol and a buffer (e.g., phosphate or acetate buffer).
-
Optimize the pH of the aqueous phase to achieve good peak shape and resolution.
-
Develop a gradient elution program to separate all components effectively.
-
-
Detector Wavelength: Determine the optimal detection wavelength by scanning the UV spectrum of this compound.
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent drug peak.
Visualizations
References
Addressing batch-to-batch variability of synthesized Tromantadine hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Tromantadine hydrochloride. Our goal is to help you address common challenges, including batch-to-batch variability, and ensure the consistent quality of your synthesized product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically a two-step process. The first step involves the acylation of 1-aminoadamantane with chloroacetyl chloride to form the intermediate, N-(1-adamantyl)-2-chloroacetamide. In the second step, this intermediate is reacted with N,N-dimethylethanolamine to yield Tromantadine, which is then converted to its hydrochloride salt.
Q2: What are the critical parameters to control during the synthesis to minimize batch-to-batch variability?
A2: To ensure consistency between batches, it is crucial to meticulously control several parameters:
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Reaction Temperature: Both the acylation and the final substitution reaction are temperature-sensitive. Deviation can lead to side reactions and impurity formation.
-
Purity of Starting Materials: The purity of 1-aminoadamantane, chloroacetyl chloride, and N,N-dimethylethanolamine is critical. Impurities in the starting materials can be carried through the synthesis and are often difficult to remove from the final product.
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Reaction Time: Adherence to the optimized reaction time is important for maximizing yield and minimizing the formation of degradation products.
-
Stoichiometry of Reagents: Precise measurement of all reactants is essential to drive the reaction to completion and avoid unreacted starting materials in the final product.
-
pH Control: During the workup and salt formation, pH must be carefully controlled to ensure complete precipitation of the hydrochloride salt and to prevent the degradation of the product.
Q3: What are the common impurities found in synthesized this compound?
A3: Common impurities can include unreacted starting materials such as 1-aminoadamantane and N-(1-adamantyl)-2-chloroacetamide. By-products from side reactions are also a possibility, though specific impurities for this compound are not extensively documented in publicly available literature. General impurities in related adamantane syntheses can arise from over-alkylation or degradation of the starting materials or product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.
Q5: What is the mechanism of action of Tromantadine?
A5: this compound is an antiviral agent that primarily acts on the early and late stages of the herpes simplex virus (HSV) replication cycle.[1][2] It is understood to inhibit the penetration of the virus into host cells and may also interfere with the assembly and release of new virus particles.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of N-(1-adamantyl)-2-chloroacetamide (Intermediate) | Incomplete reaction due to insufficient reaction time or low temperature. | Monitor the reaction by TLC until the starting 1-aminoadamantane is consumed. Ensure the reaction temperature is maintained at the optimal level. |
| Loss of product during workup. | Ensure the pH is appropriately adjusted during the aqueous wash steps to minimize the solubility of the product. Use a minimal amount of solvent for recrystallization. | |
| Low Yield of this compound (Final Product) | Incomplete reaction in the second step. | Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC. The use of a higher boiling point solvent might be necessary to drive the reaction to completion. |
| Inefficient salt formation. | Ensure the solution is sufficiently acidified with a source of HCl (e.g., HCl in isopropanol or diethyl ether) and that the solvent system promotes precipitation of the hydrochloride salt. | |
| Presence of Unreacted Starting Materials in Final Product | Incorrect stoichiometry of reactants. | Carefully re-calculate and measure the molar equivalents of all reactants. A slight excess of the amine in the second step can help to consume all of the chloro-intermediate. |
| Insufficient reaction time or temperature. | As with low yield, ensure the reaction goes to completion by monitoring with TLC and maintaining the correct temperature. | |
| Discolored or Oily Final Product | Presence of impurities from side reactions. | Purify the intermediate N-(1-adamantyl)-2-chloroacetamide by recrystallization before proceeding to the next step. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether). |
| Residual solvent. | Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. | |
| Inconsistent Crystal Form | Variations in the crystallization process. | Standardize the crystallization procedure, including the solvent system, cooling rate, and agitation. |
Experimental Protocols
Synthesis of N-(1-adamantyl)-2-chloroacetamide (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-aminoadamantane hydrochloride in dichloromethane.
-
Basification: Add a solution of sodium hydroxide to the stirred suspension to liberate the free base of 1-aminoadamantane.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride in dichloromethane dropwise to the reaction mixture while maintaining the temperature below 5 °C.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Workup: Once the reaction is complete, wash the organic layer sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Recrystallize the crude product from a suitable solvent (e.g., methanol or an ethyl acetate/hexane mixture) to obtain pure N-(1-adamantyl)-2-chloroacetamide.
Synthesis of this compound (Final Product)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(1-adamantyl)-2-chloroacetamide and a slight molar excess of N,N-dimethylethanolamine in a suitable solvent such as toluene or isopropanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC until the starting chloro-intermediate is no longer visible.
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Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, wash the organic solution with water and brine. Dry the organic layer over anhydrous sodium sulfate.
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Salt Formation: Filter the drying agent and concentrate the solution. Dissolve the resulting crude Tromantadine base in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
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Precipitation: Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether to the stirred solution until precipitation is complete.
-
Isolation and Drying: Collect the precipitated this compound by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) can be effective. A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a small amount of this compound in the mobile phase.
-
Interpretation: The peak corresponding to this compound should be the major peak. Any other peaks are indicative of impurities. The relative peak area can be used to estimate the purity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 9:1 v/v) with a small amount of triethylamine (e.g., 0.5%) to prevent tailing of the amine.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent such as potassium permanganate or iodine.
-
Procedure: Spot the starting materials and the reaction mixture on the TLC plate. Develop the plate in the mobile phase. After development, dry the plate and visualize the spots. The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Data Presentation
Table 1: Hypothetical Batch-to-Batch Comparison of this compound Synthesis
| Batch Number | Yield (%) | Purity by HPLC (%) | Impurity 1 (Unreacted Intermediate) (%) | Impurity 2 (Unknown) (%) | Appearance |
| TH-2025-01 | 85 | 99.2 | 0.3 | 0.5 | White crystalline solid |
| TH-2025-02 | 78 | 98.5 | 0.8 | 0.7 | Off-white powder |
| TH-2025-03 | 91 | 99.5 | 0.1 | 0.4 | White crystalline solid |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of Tromantadine's antiviral action.
References
Technical Support Center: Refinement of Protocols for Long-Term Tromantadine Hydrochloride Treatment In Vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tromantadine hydrochloride in long-term in vitro studies. The following sections offer detailed experimental protocols, troubleshooting guidance, and frequently asked questions to facilitate the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary antiviral mechanism of this compound?
A1: this compound primarily inhibits the replication of Herpes Simplex Virus (HSV) by interfering with the early and late stages of the viral life cycle.[1] Its mechanism involves blocking the virus's ability to penetrate and fuse with the host cell membrane, a critical step for initiating infection.[1] It is believed to bind to viral proteins essential for this fusion process, preventing the release of viral genetic material into the host cell.[1] Additionally, this compound can modulate host cell membrane properties, creating an environment less favorable for viral entry.[1]
Q2: What is the recommended concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary depending on the cell line, virus strain, and multiplicity of infection (MOI). Generally, concentrations between 10 µg/mL and 500 µg/mL have been shown to reduce and inhibit the cytopathic effect (CPE) of HSV-1.[1][2] Complete inhibition of virus production has been observed at concentrations ranging from 500 µg/mL to 1 mg/mL.[1][2] It is crucial to determine the optimal, non-cytotoxic concentration for your specific experimental setup through a dose-response study.
Q3: Is this compound cytotoxic to cells in long-term culture?
A3: Studies have shown that this compound has limited toxicity to cells at effective antiviral concentrations.[1][2] For example, Vero and HEp-2 cells have been shown to tolerate up to 2 mg of tromantadine per 2 x 10^6 cells for up to 96 hours with little change in cell morphology.[1][2] However, for long-term studies extending beyond 96 hours, it is essential to perform regular cytotoxicity assays to monitor cell health and adjust the treatment protocol as needed.
Q4: How stable is this compound in cell culture medium?
Experimental Protocols
Determination of Optimal Non-Cytotoxic Concentration (CC50)
This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound, a critical first step for any in vitro study.
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero, HEp-2) in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium, starting from a high concentration (e.g., 2 mg/mL).
-
Treatment: Remove the existing medium from the cells and add the serially diluted this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for the intended duration of your long-term experiment (e.g., 7, 14, or 21 days), ensuring to replenish the medium with fresh compound every 48-72 hours.
-
Viability Assay: At the end of the incubation period, assess cell viability using a standard method such as the MTT, XTT, or neutral red uptake assay.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Long-Term Antiviral Efficacy Assay (Plaque Reduction Assay)
This protocol is designed to assess the long-term efficacy of this compound in inhibiting viral replication.
Methodology:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cell monolayers with HSV at a low multiplicity of infection (MOI) of 0.01 to 0.1 PFU/cell.
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Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agar) containing various non-toxic concentrations of this compound.
-
Incubation: Incubate the plates for 3-5 days to allow for plaque formation. For long-term studies, the overlay medium with the compound should be replenished every 3-4 days for the desired experimental duration.
-
Plaque Visualization: At the end of the incubation, fix the cells with a solution such as 4% formaldehyde and stain with crystal violet to visualize the plaques.
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the untreated virus control. The 50% effective concentration (EC50) can be determined from a dose-response curve.
Quantitative Data Summary
| Parameter | Cell Line | Virus | Concentration Range | Duration | Outcome | Reference |
| Cytotoxicity | Vero, HEp-2 | N/A | Up to 2 mg/2x10^6 cells | 24, 48, 96 hours | Little change in cell morphology | [1][2] |
| Antiviral Activity (CPE Reduction) | Vero, HEp-2 | HSV-1 (KOS strain) | 10 - 50 µg | Not Specified | Reduction of cytopathic effect | [1][2] |
| Antiviral Activity (CPE Inhibition) | Vero, HEp-2 | HSV-1 (KOS strain) | 100 - 500 µg | Not Specified | Inhibition of cytopathic effect and virus production | [1][2] |
| Antiviral Activity (Complete Inhibition) | Vero, HEp-2 | HSV-1 (KOS strain) | 500 µg - 1 mg | Not Specified | Complete inhibition of virus production | [1][2] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Increased Cell Death in Treated Wells (Compared to Controls) | - this compound concentration is too high for long-term exposure.- Cell line is particularly sensitive to the compound.- Accumulation of toxic metabolites. | - Re-evaluate the CC50 over a longer time course.- Lower the working concentration of this compound.- Increase the frequency of medium changes (e.g., every 24-48 hours).- Test a different, more robust cell line. |
| Loss of Antiviral Efficacy Over Time | - Emergence of drug-resistant viral variants.- Degradation of this compound in the culture medium.- Changes in cell physiology affecting drug uptake or metabolism. | - Sequence the viral genome to identify potential resistance mutations.- Increase the concentration of this compound if cytotoxicity permits.- Use a combination of antiviral drugs with different mechanisms of action.- Ensure fresh compound is added with each medium change. |
| Changes in Cell Morphology (e.g., Enlargement, Vacuolation) | - Cellular stress response to long-term drug exposure.- Sub-lethal cytotoxicity. | - Monitor cellular stress markers (e.g., expression of heat shock proteins, ROS production).- Lower the concentration of this compound.- Ensure optimal cell culture conditions (e.g., CO2, humidity, temperature). |
| Inconsistent Results Between Experiments | - Variability in cell seeding density.- Inconsistent viral titer.- Inaccurate drug dilutions. | - Standardize cell counting and seeding procedures.- Aliquot and titer viral stocks to ensure consistent MOI.- Prepare fresh drug dilutions for each experiment and verify concentrations. |
Visualizations
Caption: Workflow for long-term in vitro studies with Tromantadine HCl.
Caption: Proposed mechanism of action for this compound.
References
Identifying potential off-target effects of Tromantadine hydrochloride in cellular assays
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating potential off-target effects of Tromantadine hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target mechanisms of this compound?
A1: this compound's primary on-target activity is the inhibition of herpes simplex virus (HSV) replication.[1][2] Its mechanism involves interfering with early viral events like attachment, penetration, and uncoating, as well as late events in the viral replication cycle.[1][2][3]
Given that Tromantadine is an adamantane derivative, its potential off-target effects can be hypothesized based on related compounds like amantadine and rimantadine.[4][5] These include:
-
Central Nervous System (CNS) effects: Adamantane derivatives are known to cause neuropsychiatric side effects.[4][6] Amantadine, for instance, acts as a weak dopamine agonist and a non-competitive NMDA receptor antagonist.[6]
-
Cardiovascular effects: Some adamantane derivatives have been associated with cardiovascular side effects.
-
General cytotoxicity: At high concentrations, Tromantadine can exhibit cytotoxicity.[1][2]
Q2: What are the initial steps to assess the potential off-target effects of this compound?
A2: A tiered approach is recommended. Start with a broad cytotoxicity assessment to determine the concentration range for subsequent, more specific assays. Following this, a broad panel screening, such as a kinase panel or a receptor binding panel, can help identify potential off-target interactions.
Q3: How can I distinguish between antiviral effects and off-target cytotoxicity in my cellular assay?
A3: It is crucial to determine the 50% cytotoxic concentration (CC50) in uninfected cells in parallel with the 50% effective concentration (EC50) in infected cells. The ratio of CC50 to EC50 gives the selectivity index (SI). A high SI value indicates that the antiviral activity is not due to general cytotoxicity. Including a known cytotoxic agent as a positive control in your cytotoxicity assay is also recommended.
Troubleshooting Guides
Issue 1: High cytotoxicity observed at expected antiviral concentrations.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect the culture medium for any precipitate. If observed, prepare a fresh, lower concentration stock solution of this compound. Consider using a different solvent or sonication to aid dissolution. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells. Run a vehicle control with the solvent alone at the highest concentration used. |
| Cell line sensitivity | Different cell lines can have varying sensitivities to chemical compounds. If possible, test the cytotoxicity of this compound on a different cell line. |
| Assay duration | Prolonged exposure to the compound may lead to increased cytotoxicity. Consider reducing the incubation time of the assay. |
Issue 2: Inconsistent results in off-target screening assays.
| Possible Cause | Troubleshooting Step |
| Compound instability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations. Include appropriate positive and negative controls in every assay plate. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Reader/instrument malfunction | Perform regular maintenance and calibration of plate readers and other instruments. |
Data Presentation
Table 1: Hypothetical Off-Target Profile of this compound
| Target Class | Specific Target | Assay Type | IC50 / Ki (µM) | Notes |
| Kinase | Kinase X | Biochemical | > 50 | Low affinity, unlikely to be a primary off-target. |
| GPCR | Dopamine D2 Receptor | Radioligand Binding | 15 | Weak interaction, consistent with known effects of some adamantane derivatives. |
| GPCR | NMDA Receptor | Functional (Calcium Flux) | 25 | Weak antagonist activity, consistent with known effects of some adamantane derivatives. |
| Ion Channel | hERG | Electrophysiology | > 30 | Low potential for cardiotoxicity via hERG blockade. |
| Cytotoxicity | Vero cells | Cell Viability (MTT) | 150 (CC50) | Cytotoxicity observed at concentrations significantly higher than antiviral EC50. |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
This compound
-
Cell line (e.g., Vero, HEp-2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
Protocol 2: Kinase Inhibitor Profiling
Objective: To screen this compound against a panel of kinases to identify potential off-target interactions.
Materials:
-
This compound
-
Kinase panel (commercially available kits)
-
[γ-³³P]ATP
-
Kinase-specific substrates
-
Kinase reaction buffer
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the kinase reaction buffer, the specific kinase, and the diluted this compound or vehicle control.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.
-
Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound and determine the IC50 value for any inhibited kinases.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amantadine for the treatment of childhood and adolescent psychiatric symptoms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tromantadine Hydrochloride Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the bioavailability of Tromantadine hydrochloride formulations. The information is presented in a question-and-answer format to directly address common challenges and provide practical troubleshooting guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
This compound is a synthetic antiviral compound derived from adamantane.[1][2] It is primarily used to treat infections caused by the Herpes Simplex Virus (HSV), including HSV-1 and HSV-2, which are responsible for cold sores and genital herpes.[3] Its mechanism of action involves inhibiting the early stages of viral replication by preventing the virus from penetrating host cells.[1][3][4] While it is most commonly available in topical formulations such as gels and creams, research into its systemic delivery presents opportunities for broader antiviral applications.[3]
Q2: What are the known or anticipated challenges to the oral bioavailability of this compound?
While specific data on the oral bioavailability of this compound is not extensively published, challenges can be anticipated based on the physicochemical properties of similar antiviral compounds.[5][6] Potential hurdles include:
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Poor Aqueous Solubility: Many antiviral drugs exhibit low solubility in water, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[7]
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First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption from the gut, reducing the amount of active compound that reaches systemic circulation.[5][8]
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, limiting its net absorption.[5][8]
Q3: What are the primary formulation strategies to enhance the bioavailability of this compound?
Several innovative formulation strategies can be employed to overcome the bioavailability challenges of antiviral drugs like this compound.[7][9] These include:
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Solid Dispersions: Dispersing the drug in a solid matrix, often a polymer, can improve its dissolution properties.[7]
-
Nanoparticle Drug Delivery Systems: Reducing the particle size of the drug to the nanoscale can increase its surface area, leading to enhanced solubility and dissolution.[6][7] This includes nanostructured lipid carriers and solid lipid nanoparticles.[7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[10][11]
-
Cocrystals: Forming cocrystals of the drug with a highly water-soluble coformer can significantly improve its solubility and dissolution rate.[7]
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body can enhance bioavailability.[5][8]
Troubleshooting Guides
Issue 1: Poor and Variable Dissolution Profiles
Question: My this compound formulation shows low and inconsistent drug release during in vitro dissolution testing. What could be the cause and how can I troubleshoot this?
Possible Causes:
-
Poor wettability of the drug powder: The hydrophobic nature of the drug may prevent it from being easily wetted by the dissolution medium.
-
Drug agglomeration: Drug particles may clump together, reducing the effective surface area for dissolution.[12]
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Inadequate "sink" conditions: The concentration of the drug in the dissolution medium may be approaching its saturation solubility, slowing down further dissolution.[12][13]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Incorporate a Surfactant: | Add a low concentration of a pharmaceutically acceptable surfactant (e.g., Sodium Dodecyl Sulfate, Polysorbate 80) to the dissolution medium.[12][14] This will improve the wettability of the drug and help maintain sink conditions. |
| 2 | Optimize Agitation Speed: | Increase the paddle or basket rotation speed (e.g., from 50 rpm to 75 or 100 rpm). This can help to break up agglomerates and reduce the thickness of the diffusion layer around the drug particles.[15] |
| 3 | Consider Particle Size Reduction: | If not already done, reduce the particle size of the this compound through micronization or nanomilling. Smaller particles have a larger surface area-to-volume ratio, which can increase the dissolution rate.[8] |
| 4 | Evaluate Different Formulation Approaches: | If the issue persists, consider re-formulating using techniques like solid dispersions or lipid-based systems to enhance the drug's solubility.[7][16] |
Issue 2: High Variability in In Vivo Pharmacokinetic Studies
Question: I am observing significant animal-to-animal variability in the plasma concentrations of this compound after oral administration. What are the potential reasons and how can I address this?
Possible Causes:
-
Inconsistent dissolution in the GI tract: The formulation may not be releasing the drug uniformly under the variable conditions of the gastrointestinal tract.[10]
-
Food effects: The presence or absence of food can significantly alter the absorption of some drugs.[10]
-
Improper dosing technique: Inconsistent administration of the formulation can lead to variability in the amount of drug delivered.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Standardize Experimental Conditions: | Ensure a consistent fasting period for all animals before dosing and control access to food and water after dosing.[10] |
| 2 | Improve Formulation Homogeneity: | For suspensions, ensure they are thoroughly and consistently mixed before each dose is drawn. For solid dosage forms, ensure content uniformity.[10] |
| 3 | Refine Dosing Technique: | Practice and standardize the oral gavage technique to ensure consistent and accurate delivery of the formulation to the stomach. |
| 4 | Switch to a Solubilized Formulation: | Consider using a formulation that presents the drug in a dissolved state, such as a solution, a lipid-based system (e.g., SMEDDS), or a cyclodextrin complex. This can minimize dissolution-related variability.[10] |
Issue 3: Low Oral Bioavailability Despite Good In Vitro Dissolution
Question: My formulation shows excellent dissolution in vitro, but the in vivo bioavailability of this compound remains low. What could be the underlying issues?
Possible Causes:
-
High first-pass metabolism: The drug is being extensively metabolized by the liver before it can reach systemic circulation.[10]
-
P-glycoprotein (P-gp) efflux: The drug may be a substrate for efflux transporters in the intestinal wall, which pump it back into the gut lumen.[5][8]
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Chemical instability in the GI tract: The drug may be degrading in the acidic environment of the stomach or due to enzymatic action.[10]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Investigate First-Pass Metabolism: | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess the extent of metabolism.[5][10] If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies to confirm its impact. |
| 2 | Assess P-gp Efflux: | Use in vitro models like Caco-2 cell monolayers to determine if this compound is a substrate for P-gp or other efflux transporters.[10] If it is, consider co-formulating with a P-gp inhibitor. |
| 3 | Evaluate GI Stability: | Assess the stability of this compound in simulated gastric and intestinal fluids. If degradation is observed, consider enteric-coated formulations to protect the drug from the acidic stomach environment.[8] |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs
Objective: To assess the in vitro release profile of a this compound formulation.
Apparatus: USP Apparatus 2 (Paddle)
Dissolution Medium: 900 mL of a buffer with physiological relevance (e.g., pH 1.2, 4.5, or 6.8) with 0.5% Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.[13][14]
Methodology:
-
Deaerate the dissolution medium.
-
Pre-heat the medium to 37 ± 0.5°C.
-
Place one dosage form (e.g., tablet or capsule) into each dissolution vessel.
-
Start the paddle rotation at a specified speed (e.g., 50 rpm).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 2: Caco-2 Permeability Assay for P-gp Efflux Assessment
Objective: To determine if this compound is a substrate for P-glycoprotein efflux.
Methodology:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical to Basolateral (A-B) Transport: Add the drug solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the drug solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points.
-
Analyze the samples for this compound concentration.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for active efflux.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a this compound formulation after oral administration.
Animal Model: Male Sprague-Dawley rats (n=5 per group)
Methodology:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Collect blood samples (e.g., 0.2 mL) from the tail vein or other appropriate site into heparinized tubes at pre-specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate the pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₈N₂O₂・HCl | [1] |
| Molecular Weight | 316.87 g/mol | [1] |
| LogP (Predicted) | 2.43 | [17] |
| Water Solubility (Predicted) | 0.209 mg/mL | [17] |
| pKa (Strongest Basic) | 8.57 | [17] |
Table 2: Illustrative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration at 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng・hr/mL) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 850 ± 150 |
| Solid Dispersion | 450 ± 80 | 1.5 | 2700 ± 400 |
| Nano-suspension | 600 ± 110 | 1.0 | 3800 ± 550 |
| SMEDDS | 850 ± 130 | 0.5 | 5200 ± 700 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:41544-24-5 | Chemsrc [chemsrc.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Tromantadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. longdom.org [longdom.org]
- 6. Advances in Antiviral Delivery Systems and Chitosan-Based Polymeric and Nanoparticulate Antivirals and Antiviral Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. upm-inc.com [upm-inc.com]
- 10. benchchem.com [benchchem.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. Dissolution Testing for Generic Drugs: An FDA Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. irispublishers.com [irispublishers.com]
- 16. pharm-int.com [pharm-int.com]
- 17. go.drugbank.com [go.drugbank.com]
Validation & Comparative
Comparative Analysis of Tromantadine Hydrochloride and Acyclovir Efficacy in Herpes Simplex Virus Infections
A comprehensive review of clinical data indicates that while both Tromantadine hydrochloride and Acyclovir are effective topical treatments for Herpes Simplex Virus (HSV) infections, they operate through distinct mechanisms. Acyclovir is a well-established antiviral that inhibits viral DNA replication, whereas Tromantadine, an adamantane derivative, primarily prevents the virus from entering host cells. Clinical studies comparing the two drugs for recurrent herpes orofacialis have found no significant differences in efficacy, suggesting both are viable treatment options, with the timeliness of application being a critical factor for success.
Clinical Efficacy and Performance
Direct comparative studies have demonstrated the equivalence of Tromantadine and Acyclovir in treating recurrent herpes orofacialis. The key to successful treatment with either antiviral agent is early application, ideally at the onset of prodromal symptoms.[1]
In a randomized, double-blind trial involving 119 patients with recurrent herpes orofacialis, there were no statistically significant differences between the group treated with Tromantadine and the one treated with Acyclovir across various objective and subjective criteria, including the duration of the vesicular stage and time to complete healing.[1] Both patient and physician assessments rated the global efficacy and tolerance as "very good" or "good" in over 83% of cases for both treatments.[1] The average time to begin treatment after the first symptoms was approximately 7 hours for both groups.[1]
Another double-blind study with 198 patients yielded similar results, confirming the equivalence of both medications.[2] This study emphasized rapid healing with both drugs when treatment was initiated within two hours of the first signs of recurrence.[2] Key assessment criteria included vesicle eruption duration, time to incrustation, and symptom progression (burning, tension, pain), with comparative analysis showing equivalence between the two groups.[2]
While direct comparisons for genital herpes are less common, one study on male patients found no difference in healing time between Tromantadine 1% ointment and a placebo.[3] In contrast, Acyclovir is a well-documented treatment for genital herpes, with studies showing a mean healing time of approximately 4.91 days for ulcers with oral administration.[4]
| Parameter | This compound | Acyclovir | Study Population / Indication |
| Global Efficacy Rating | >83% "Good" or "Very Good"[1] | >83% "Good" or "Very Good"[1] | 119 patients with recurrent herpes orofacialis[1] |
| Mean Healing Time (Ulcers) | Not specified in comparative trials | 4.91 ± 2.16 days (oral)[4] | 22 patients with genital herpes (Acyclovir study)[4] |
| Primary Outcome | Equivalent to Acyclovir[1][2] | Equivalent to Tromantadine[1][2] | Recurrent herpes orofacialis[1][2] |
Experimental Protocols and Methodologies
The findings are based on rigorous clinical trial designs intended to minimize bias and produce reliable data.
Ostheimer et al., 1989: Randomized Double-Blind Trial [1]
-
Objective: To compare the clinical efficacy of topical Tromantadine vs. topical Acyclovir in recurrent herpes orofacialis.
-
Study Design: A randomized, double-blind, comparative trial.
-
Participants: 120 patients (119 evaluated) with a history of recurrent herpes orofacialis.[1] Patients were required to begin treatment within 24 hours of initial prodromal symptoms.
-
Intervention: Patients were randomly assigned to receive either Tromantadine or Acyclovir in identical tubes for a treatment period of up to 5 days.
-
Assessment: Lesions were assessed daily for 14 days. Efficacy was measured by subjective symptoms (itching, burning, tautness, pain) and objective criteria (duration of vesicular stage, time to complete healing).[1]
Diezel et al., 1993: Double-Blind Comparative Trial [2]
-
Objective: To evaluate the equivalence of topical Tromantadine and Acyclovir in recurrent herpes orofacialis.
-
Study Design: A double-blind, randomized, comparative trial.
-
Participants: 198 patients with recurrent herpes orofacialis.
-
Intervention: Patients were randomly assigned to a 5-day course of either this compound or Acyclovir, starting within 2 hours of recurrence signs.[2]
-
Assessment: Herpes efflorescences and symptoms were assessed daily by a physician for 14 days and by the patients themselves. Efficacy was determined by the course of vesicle eruptions, time to incrustation, and clinical symptoms.[2]
Experimental Workflow: Randomized Clinical Trial
Caption: Workflow of a typical randomized, double-blind clinical trial.
Mechanisms of Action
The two antivirals inhibit the HSV replication cycle at different stages, which is a key differentiator in their pharmacological profiles.
Acyclovir: Acyclovir is a nucleoside analogue that specifically targets viral DNA replication.[5][6] Its mechanism involves a multi-step activation process that ensures high selectivity for virus-infected cells.
-
Viral Kinase Activation: Acyclovir is first converted to acyclovir monophosphate by the viral thymidine kinase (TK), an enzyme not present in uninfected cells.[7][8] This initial step is crucial for its selectivity.
-
Host Cell Kinase Conversion: Host cell enzymes (guanylate kinase) then further phosphorylate the monophosphate form into acyclovir triphosphate (ACV-TP).[7][8]
-
DNA Polymerase Inhibition: ACV-TP acts as a potent inhibitor of the viral DNA polymerase.[7][9] It competes with the natural substrate (dGTP) and, upon incorporation into the growing viral DNA strand, causes chain termination because it lacks the 3'-hydroxyl group necessary for further elongation.[8][9]
This compound: Tromantadine, a derivative of adamantane, acts much earlier in the viral lifecycle, primarily by interfering with the virus's ability to enter and uncoat within the host cell.[10][11]
-
Inhibition of Adsorption and Penetration: It is believed to alter the glycoproteins on the surface of host cells, thereby impeding the initial attachment (adsorption) and subsequent entry (penetration) of the virus.[11]
-
Prevention of Uncoating: Tromantadine also inhibits the uncoating of the virion, a necessary step for the release of the viral genome into the host cell's cytoplasm.[11]
-
Late-Stage Inhibition: Some evidence also suggests that Tromantadine can inhibit late events in the viral replication cycle, such as the assembly or release of new virus particles.[12][13] Its mechanism may involve inhibiting glycoprotein processing and syncytium (cell fusion) formation.[13]
Comparative Mechanism of Action
Caption: Distinct inhibition points of Tromantadine and Acyclovir in the HSV lifecycle.
References
- 1. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical tromantadine in the treatment of genital herpes. A double-blind placebo controlled study [pubmed.ncbi.nlm.nih.gov]
- 4. Effectiveness and safety of oral acyclovir 1 g twice a day for 3 days in the management of genital herpes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclovir: mechanism of action, pharmacokinetics, safety and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyclovir: Mechanism of Action, Pharmacokinetics, Safety and Clinical Applications | Semantic Scholar [semanticscholar.org]
- 7. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Aciclovir - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Tromantadine - Wikipedia [en.wikipedia.org]
- 12. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-herpetic activity of Tromantadine hydrochloride in a double-blind study
A comprehensive review of clinical trial data demonstrates the antiviral activity of Tromantadine hydrochloride in treating Herpes Simplex Virus (HSV) infections. Double-blind, randomized controlled trials confirm its therapeutic effect compared to placebo and establish its equivalence to the standard-of-care treatment, acyclovir, for recurrent orofacial herpes.
This compound, a derivative of amantadine, has been shown to be a valuable topical agent for the management of herpes simplex infections.[1][2] Clinical research, including multiple double-blind studies, underscores its efficacy in reducing the duration and severity of herpes outbreaks.[3] This guide provides a comparative analysis of this compound's performance against both placebo and acyclovir, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound
Clinical trial data highlights the significant therapeutic benefit of this compound in the treatment of HSV infections.
This compound vs. Placebo
In a randomized, double-blind trial involving patients with herpes simplex, this compound ointment demonstrated a significant therapeutic effect.[1][2] The active treatment led to a marked reduction in the duration of key symptoms compared to the placebo group.
| Symptom | Median Duration (Tromantadine HCl) | Median Duration (Placebo) |
| Burning | 4.0 days | 7.0 days |
| Itching | 4.5 days | 7.0 days |
| Pain | 4.5 days | 6.0 days |
This compound vs. Acyclovir
Multiple double-blind, randomized clinical trials have been conducted to compare the efficacy of topical this compound with topical acyclovir for the treatment of recurrent orofacial herpes.[4][5] These studies consistently concluded that there were no significant differences between the two treatment groups in terms of healing time, symptom resolution, and overall efficacy.[4][5] Both medications were rated as "good" or "very good" in over 80-83% of cases by both physicians and patients.[4][5] The findings from these trials establish the equivalence of this compound to acyclovir in the topical treatment of recurrent herpes labialis.[5]
| Efficacy Parameter | This compound | Acyclovir |
| Healing Process | Equivalent | Equivalent |
| Symptom Resolution (itching, burning, pain) | Equivalent | Equivalent |
| Global Efficacy Rating ("Good" or "Very Good") | >83% | >83% |
Mechanism of Action
This compound exerts its antiviral effect through a multi-faceted mechanism that targets both early and late stages of the herpes simplex virus replication cycle.[6] This dual action distinguishes it from other antiviral agents that may only target a single step in viral replication.
The primary mechanism involves the inhibition of viral entry into the host cell.[3][7] this compound interferes with the initial attachment and fusion of the viral envelope with the host cell membrane.[7] This is achieved by altering the viral glycoproteins, which are essential for these early infection events.[8] By preventing the virus from entering the cell, this compound effectively halts the infection at its earliest stage.[3]
In addition to inhibiting viral entry, this compound also disrupts late-stage events in viral replication.[6] It has been shown to interfere with the assembly and release of new virus particles from the infected cell.[6] This may be due to its effects on glycoprotein processing, which is crucial for the formation of functional new virions.[8]
Experimental Protocols
The validation of this compound's anti-herpetic activity has been established through rigorous double-blind, randomized, placebo-controlled clinical trials. The following outlines a typical experimental protocol for such a study.
Study Design
A randomized, double-blind, parallel-group, multicenter study is conducted to compare the efficacy and safety of topical this compound with a placebo or an active comparator (e.g., acyclovir).
Participant Selection
-
Inclusion Criteria:
-
Healthy adults with a history of recurrent herpes labialis.
-
Willing and able to provide informed consent.
-
Ability to initiate treatment within one hour of the onset of prodromal symptoms or the first sign of a recurrence.
-
-
Exclusion Criteria:
-
Immunocompromised individuals.
-
Pregnant or breastfeeding women.
-
Known hypersensitivity to the study medication or its components.
-
Use of other antiviral medications within a specified period before the study.
-
Treatment Protocol
-
Randomization: Eligible participants are randomly assigned to receive either this compound cream or a matching placebo/active comparator cream in identical packaging to ensure blinding.
-
Treatment Initiation: Participants are instructed to self-initiate treatment as early as possible upon experiencing the first symptoms or signs of a herpes recurrence.
-
Dosing Regimen: The cream is to be applied five times daily for a duration of four to five days.
-
Clinical Assessment: Participants are assessed at a clinic at baseline (within 12-24 hours of treatment initiation) and at regular intervals (e.g., daily) until the lesion has healed.
-
Data Collection: At each visit, investigators assess the lesion stage, size, and the severity of symptoms (e.g., pain, itching, burning) using standardized scales. Viral shedding may also be assessed through viral swabs.
Efficacy Endpoints
-
Primary Endpoint: Time to healing of the primary vesicular lesion.
-
Secondary Endpoints:
-
Duration of symptoms (pain, tenderness, itching, burning).
-
Proportion of participants with aborted lesions (lesions that do not progress to the vesicular stage).
-
Viral shedding duration.
-
Overall assessment of efficacy by both the investigator and the participant.
-
Safety and Tolerability
Adverse events are monitored and recorded throughout the study. The tolerability of the topical application is also assessed. In clinical trials, this compound has been shown to have good dermal tolerability.[5]
References
- 1. This compound in the treatment of herpes simplex. Results of a double-blind therapeutic trial and an open prophylactic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scite.ai [scite.ai]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tromantadine hydrochloride versus amantadine: a comparative study on antiviral mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the antiviral mechanisms of tromantadine hydrochloride and amantadine. Both are adamantane derivatives, yet they exhibit distinct antiviral activities primarily targeting different viruses. This document summarizes their mechanisms of action, supported by experimental data, and provides detailed protocols for key assays.
Overview and Primary Viral Targets
Amantadine has been historically used for the prophylaxis and treatment of Influenza A virus infections, although its use is now limited due to widespread resistance.[1][2][3] It also has recognized applications in the treatment of Parkinson's disease.[4] Tromantadine, on the other hand, is primarily effective against Herpes Simplex Virus (HSV) and is used topically for the treatment of herpes labialis.[5] While both are structurally related, their antiviral specificities and mechanisms of action diverge significantly.
Comparative Antiviral Mechanisms
The antiviral actions of tromantadine and amantadine are multifaceted, targeting various stages of the viral life cycle.
Amantadine: A Focused Approach on Influenza A Uncoating
The primary antiviral mechanism of amantadine against Influenza A virus is the inhibition of the M2 proton channel.[6][7] This viral protein is essential for the uncoating of the virus within the host cell's endosome. By blocking this channel, amantadine prevents the acidification of the virion interior, which is a necessary step for the release of the viral ribonucleoprotein (vRNP) complex into the cytoplasm, thereby halting the replication process.[6][8]
Recent studies have also suggested that amantadine can influence host cell pathways, such as autophagy. It has been shown to induce the initiation of autophagy but inhibit the fusion of autophagosomes with lysosomes, a process that can impact viral replication and cell survival.[9][10][11][12]
Tromantadine: A Multi-pronged Attack on Herpes Simplex Virus
Tromantadine exhibits a broader range of antiviral activities against HSV, targeting both early and late stages of replication.[13] Its mechanisms include:
-
Inhibition of Viral Entry: Tromantadine interferes with the initial stages of HSV infection by impeding the absorption and penetration of the virus into the host cell.[5]
-
Prevention of Viral Fusion: It has been suggested that tromantadine alters the properties of the host cell membrane, making it less conducive to viral fusion. This action is thought to be more pronounced than that of amantadine due to the balance of hydrophobic and hydrophilic groups in its structure.[5] This may involve the inhibition of syncytium (cell-to-cell fusion) formation induced by HSV.[13]
-
Inhibition of Viral Uncoating: Similar to amantadine's effect on influenza, tromantadine also appears to prevent the uncoating of HSV virions.
-
Inhibition of Late-Stage Replication: Tromantadine has been shown to inhibit late events in the HSV replication cycle, such as the assembly and release of new virus particles. This may be related to the inhibition of viral glycoprotein processing.[13]
-
Immunomodulatory Effects: There is evidence to suggest that tromantadine may have immunomodulatory properties, though the specific signaling pathways are not yet fully elucidated.
Quantitative Data Comparison
Direct comparative studies providing IC50 or EC50 values for both drugs against the same virus are limited due to their different primary targets. The following table summarizes available quantitative data for each drug against its respective target virus.
| Drug | Virus | Assay | Cell Line | Endpoint | Result | Citation(s) |
| Amantadine Hydrochloride | Influenza A virus (H1N1, H3N2) | Plaque Reduction Assay | MDCK | IC50 | 0.062 to >50 µg/ml | [14] |
| Influenza A viruses | Plaque Inhibition Assay | MDCK | 50% inhibitory concentration | 0.2 to 0.4 µg/ml | [15] | |
| This compound | Herpes Simplex Virus Type 1 (HSV-1) | Cytopathic Effect Inhibition | Vero and HEp-2 cells | Inhibition of virus production | 100 to 500 µg/ml | [13] |
| Herpes Simplex Virus Type 1 (HSV-1) | Syncytium Formation Inhibition | VERO cells | Inhibition of syncytium formation | >25 µg/ml | [13] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.
Protocol for Amantadine against Influenza A Virus:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free Dulbecco's Modified Eagle Medium (DMEM).
-
Infection: Wash the MDCK cell monolayers with Phosphate-Buffered Saline (PBS) and inoculate with the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Aspirate the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose or Avicel) containing TPCK-treated trypsin and varying concentrations of amantadine.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, until plaques are visible.
-
Staining and Quantification: Fix the cells with formalin and stain with crystal violet. Count the number of plaques to determine the plaque-forming units per milliliter (PFU/mL) and calculate the IC50 value of amantadine.
Protocol for Tromantadine against Herpes Simplex Virus (HSV):
-
Cell Seeding: Seed Vero or HEp-2 cells in 24-well plates to form a confluent monolayer.
-
Infection: Infect the cells with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour.
-
Treatment: Remove the virus inoculum and replace it with fresh medium containing various concentrations of tromantadine.
-
Incubation: Incubate the plates for 24-48 hours.
-
Plaque Visualization and Quantification: Fix the cells with methanol and stain with crystal violet. Count the plaques and compare the numbers in treated versus untreated wells to determine the inhibitory concentration.[16]
Viral Fusion Inhibition Assay
This assay assesses the ability of a compound to prevent virus-induced cell-cell fusion (syncytium formation).
Protocol for Tromantadine against HSV:
-
Cell Seeding: Seed Vero cells in multi-well plates.
-
Infection: Infect the cells with a low MOI of a syncytial strain of HSV-1.
-
Treatment: After viral penetration, add different concentrations of tromantadine to the culture medium.
-
Incubation: Incubate the cells and monitor for the formation of syncytia (large, multinucleated cells).
-
Quantification: Quantify the extent of syncytium formation in treated versus untreated wells to determine the inhibitory effect of tromantadine.[13]
Signaling Pathways and Molecular Interactions
Amantadine's Interaction with the M2 Proton Channel and Host Cell Autophagy
Amantadine physically blocks the pore of the M2 tetrameric channel, preventing proton influx.[7][8][15][17] This interaction is highly specific to the M2 protein of Influenza A viruses. More recently, amantadine has been shown to modulate cellular autophagy by inhibiting the fusion of autophagosomes and lysosomes, which can have broader implications for cellular homeostasis and response to viral infections.[9][11][12]
Amantadine's dual mechanism of action.
Tromantadine's Multifaceted Antiviral and Potential Immunomodulatory Pathways
Tromantadine's mechanism is more complex and appears to involve direct interaction with the virus and modulation of host cell properties. Its effect on late-stage viral replication suggests an interference with glycoprotein processing, which is crucial for the assembly of infectious HSV particles. The suggested immunomodulatory effects could involve pathways like NF-κB, which is a key regulator of the immune response to viral infections, but this requires further investigation.
Tromantadine's multi-target antiviral strategy.
Conclusion
References
- 1. [PDF] Enhancement of activity against influenza viruses by combinations of antiviral agents | Semantic Scholar [semanticscholar.org]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Anti-influenza A virus activity of amantadine hydrochloride and rimantadine hydrochloride in ferret tracheal ciliated epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amantadine: reappraisal of the timeless diamond—target updates and novel therapeutic potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meihonglab.com [meihonglab.com]
- 9. Amantadine against glioma via ROS-mediated apoptosis and autophagy arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amantadine and Rimantadine Inhibit Hepatitis A Virus Replication through the Induction of Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transient Transfection-based Fusion Assay for Viral Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Conformational Response of Influenza A M2 Transmembrane Domain to Amantadine Drug Binding at Low pH (pH 5.5) [frontiersin.org]
Comparative Efficacy of Tromantadine Hydrochloride Against Herpes Simplex Virus Strains: A Guide for Researchers
An in-depth analysis of the antiviral activity of Tromantadine hydrochloride, offering a comparative perspective against other established anti-herpetic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its efficacy, mechanism of action, and supporting experimental data.
This compound, a derivative of adamantane, has demonstrated notable efficacy against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2).[1] Its primary mechanism of action involves the inhibition of the initial and late stages of the viral replication cycle.[2][3][4] This includes interference with viral attachment to host cells and the prevention of viral penetration. Furthermore, evidence suggests that Tromantadine also impedes later events in viral maturation, such as the processing of viral glycoproteins.[5]
In Vitro Efficacy of this compound
Preclinical studies have established the dose-dependent antiviral activity of this compound against HSV-1. In cell culture, concentrations of 10 to 50 µg were shown to reduce the virus-induced cytopathic effect, while concentrations between 100 and 500 µg effectively inhibited both the cytopathic effect and the production of new virus particles.[1][2][3] Complete cessation of virus production was observed at concentrations ranging from 500 µg to 1 mg.[1][2][3]
The antiviral effect of Tromantadine is contingent on the viral inoculum size and the timing of its administration relative to infection.[2][3] Studies have shown that the synthesis of virions and viral polypeptides is inhibited when Tromantadine is introduced at the time of infection or up to 4 hours post-infection.[2][3]
A key aspect of Tromantadine's mechanism is its impact on the late stages of viral replication, specifically the formation of syncytia (cell fusion), which is a characteristic of HSV infection. Inhibition of syncytium formation in VERO cells infected with HSV-1 has been observed at concentrations greater than 25 µg/ml.[5] While the synthesis of viral glycoproteins gB, gC, and gD is not prevented by Tromantadine, it is believed to disrupt a cellular process essential for their proper processing and function, which is critical for cell-to-cell spread of the virus.[5]
For a direct comparison of the in vitro efficacy of Tromantadine with other antivirals, specific data such as the 50% inhibitory concentration (IC50) is essential. The following table summarizes the available data on the effective concentrations of Tromantadine against HSV-1.
| Parameter | Cell Line | Virus Strain | Effective Concentration | Reference |
| Reduction of Cytopathic Effect | HEp-2, Vero | HSV-1 (KOS) | 10 - 50 µg | [2][3] |
| Inhibition of Cytopathic Effect & Virus Production | HEp-2, Vero | HSV-1 (KOS) | 100 - 500 µg | [2][3] |
| Complete Inhibition of Virus Production | HEp-2, Vero | HSV-1 (KOS) | 500 µg - 1 mg | [2][3] |
| Inhibition of Syncytium Formation | VERO | HSV-1 (GC+) | > 25 µg/ml | [5] |
Clinical Efficacy: Tromantadine vs. Acyclovir
Clinical trials have been conducted to evaluate the efficacy of topical this compound in comparison to another widely used topical antiviral, acyclovir, for the treatment of recurrent orofacial herpes (cold sores).
In a double-blind, randomized clinical trial involving 198 patients with recurrent herpes orofacialis, both tromantadine and acyclovir treatments resulted in rapid healing.[6] The study concluded that there was an equivalence between the two medications across all evaluation criteria, which included the course of vesicle eruptions, time to incrustation, and clinical symptoms such as burning, tension, and pain.[6] Both patients and physicians rated the efficacy and tolerability of both drugs as "good" or "very good" in over 80% of cases.[6]
Another randomized, double-blind trial with 119 patients also demonstrated no significant differences between the tromantadine and acyclovir treatment groups in the healing process of recurrent herpes orofacialis.[7] The assessment was based on subjective symptoms (itching, burning, skin tautness, and pain) and objective criteria (duration of the vesicular stage and time to complete healing).[7]
The following table summarizes the key findings from these comparative clinical trials.
| Study | Number of Patients | Treatment Groups | Key Findings | Reference |
| Diezel W, et al. (1993) | 198 | This compound vs. Acyclovir | Equivalence in efficacy for all evaluation criteria; rapid healing with both medications. | [6] |
| Ostheimer KE, et al. (1989) | 119 | Tromantadine (Viru-Merz) vs. Acyclovir | No differences in the healing process based on subjective and objective criteria. | [7] |
Experimental Protocols
Cytopathic Effect (CPE) and Virus Production Assay
This assay is used to determine the antiviral activity of a compound by observing the morphological changes in host cells (CPE) and quantifying the amount of infectious virus produced.
Methodology:
-
Cell Culture: Confluent monolayers of HEp-2 or Vero cells are prepared in culture plates.
-
Infection: Cells are infected with a specific strain of HSV-1 (e.g., KOS strain) at a given multiplicity of infection (MOI).
-
Treatment: Various concentrations of this compound are added to the cell cultures either before, during, or after viral infection.
-
Incubation: The treated and control (untreated) infected cells are incubated for a defined period (e.g., 24, 48, or 96 hours).
-
CPE Assessment: The cell monolayers are observed microscopically for signs of CPE, such as cell rounding, detachment, and lysis. The extent of CPE is scored.
-
Virus Yield Quantification: The culture supernatant, containing extracellular virus, is collected at different time points post-infection. The amount of infectious virus is then quantified using a plaque assay on fresh cell monolayers.[8]
Plaque Reduction Assay
A plaque reduction assay is a standard method to quantify the infectivity of a virus and to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
Methodology:
-
Cell Seeding: A confluent monolayer of permissive cells (e.g., Vero cells) is prepared in multi-well plates.
-
Virus Adsorption: The cells are infected with a known amount of virus for a short period (e.g., 1 hour) to allow for viral attachment and entry.
-
Treatment and Overlay: After adsorption, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose) containing different concentrations of the antiviral agent being tested.
-
Incubation: The plates are incubated for a period that allows for the formation of visible plaques (areas of cell death).
-
Plaque Visualization: The cell monolayers are fixed and stained with a dye (e.g., crystal violet) that stains living cells, making the plaques visible as clear zones.
-
Quantification: The number of plaques in each well is counted, and the concentration of the antiviral agent that reduces the plaque number by 50% (IC50) is calculated.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action of Tromantadine and a typical experimental workflow for assessing antiviral efficacy.
Caption: Proposed mechanism of Tromantadine's dual-stage inhibition of the HSV replication cycle.
Caption: Standard experimental workflow for evaluating the in vitro antiviral efficacy of Tromantadine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tromantadine - Wikipedia [en.wikipedia.org]
- 5. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Comparative Analysis of Healing Times in Herpes Simplex Virus Infections: Tromantadine Hydrochloride Versus Other Antiviral Agents
For Immediate Release
This guide provides a statistical analysis of healing times for Herpes Simplex Virus (HSV) infections, comparing the efficacy of Tromantadine hydrochloride with other leading antiviral medications, including acyclovir, valacyclovir, and famciclovir. The content is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data from clinical trials, detailed experimental protocols, and a visualization of the therapeutic landscape.
Executive Summary
Herpes Simplex Virus (HSV) infections are a common recurrent condition, with various antiviral treatments available to manage outbreaks. While this compound has been shown to be a viable topical treatment, a direct comparison of its healing time efficacy against commonly prescribed oral antivirals is crucial for informed clinical and developmental decisions. This guide synthesizes available data to present a clear comparison of these treatments.
Data on Healing Times
Clinical trial data on the efficacy of various antiviral treatments for recurrent herpes labialis (cold sores) are summarized below. It is important to note that a head-to-head trial providing specific healing time in days for this compound was not available; however, studies have shown its efficacy to be equivalent to topical acyclovir.
| Antiviral Agent | Dosage Regimen | Median Time to Healing (Days) | Control (Placebo) Healing Time (Days) |
| This compound | Topical application | Equivalent to topical acyclovir[1][2] | - |
| Acyclovir (topical cream) | 5% cream, 5 times daily for 4 days | 4.3 - 4.6 (mean)[3] | 4.8 - 5.2 (mean)[3] |
| Valacyclovir (oral) | 2g twice daily for 1 day | 4.0 - 5.0[1][4] | 5.0 - 6.0[1][4] |
| Famciclovir (oral) | 1500mg single dose | 4.4[1][4] | 6.2[1][4] |
Experimental Protocols
The methodologies outlined below are representative of the clinical trials from which the healing time data were extracted. These protocols provide a framework for understanding the conditions under which the data were collected.
Pivotal Study: this compound vs. Acyclovir
A randomized, double-blind clinical trial was conducted to compare the efficacy of topical this compound and acyclovir in patients with recurrent herpes orofacialis.[1][2]
-
Patient Population: The study enrolled patients with a history of recurrent herpes orofacialis.[2] Inclusion criteria required patients to begin treatment within 24 hours of the onset of initial prodromal symptoms.[2]
-
Treatment Protocol: Patients were randomly assigned to receive either this compound or acyclovir in identical tubes for a treatment period of up to 5 days.[2] Participants were instructed to initiate therapy as soon as the first symptoms of a recurrence appeared.[2]
-
Efficacy Assessment: The healing process was evaluated based on subjective symptoms (itching, burning, skin tautness, and pain) and objective criteria, including the number of days in the vesicular stage and the duration of complete healing.[2] Lesions were assessed daily by a physician for 14 days (excluding weekends).[2]
-
Primary Endpoint: The primary endpoint was the time to complete healing of lesions.[2]
Representative Study: Oral Antivirals (Valacyclovir and Famciclovir)
The data for oral antivirals are derived from randomized, double-blind, placebo-controlled studies.
-
Patient Population: Participants were immunocompetent adults with a history of recurrent herpes labialis.
-
Treatment Protocol: Patients were provided with the oral antiviral (e.g., valacyclovir 2g twice daily for one day or famciclovir 1500mg as a single dose) or a matching placebo.[1][4] They were instructed to self-initiate treatment at the first sign of prodromal symptoms.[1][4]
-
Efficacy Assessment: The primary efficacy endpoint was the median time to lesion healing.[1][4] This was typically defined as the time from treatment initiation until all lesions had crusted over or were no longer present.
-
Data Collection: Patients often used diaries to record symptoms and lesion progression.
Mechanism of Action and Signaling Pathways
This compound exhibits a different mechanism of action compared to nucleoside analogues like acyclovir.
-
This compound: This antiviral agent is a derivative of amantadine.[5] Its mechanism of action is centered on inhibiting the early stages of viral replication.[5][6] It is believed to interfere with the virus's ability to attach to and penetrate host cells, thus preventing the release of viral genetic material into the host cell.[5][6]
-
Acyclovir, Valacyclovir, and Famciclovir: These are nucleoside analogues that, once converted to their active triphosphate forms, inhibit viral DNA polymerase. This action terminates the viral DNA chain, preventing the virus from replicating.
Below is a diagram illustrating the distinct stages of viral replication targeted by these antivirals.
References
- 1. droracle.ai [droracle.ai]
- 2. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acyclovir Cream for Treatment of Herpes Simplex Labialis: Results of Two Randomized, Double-Blind, Vehicle-Controlled, Multicenter Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Single-dose famciclovir for the treatment of herpes labialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. goodrx.com [goodrx.com]
A comparative review of adamantane derivatives in antiviral research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of adamantane derivatives in the ongoing battle against viral diseases. Adamantane and its derivatives have a storied history in antiviral therapy, and while challenges such as drug resistance have emerged, novel compounds are paving new avenues for research and potential clinical applications.
The therapeutic journey of adamantane derivatives began with the discovery of amantadine's efficacy against Influenza A. This was followed by the development of rimantadine, which offered a similar mechanism of action with an improved safety profile. However, the widespread emergence of resistant viral strains has significantly curtailed their use. This has spurred the development of a new generation of adamantane derivatives, designed to overcome these resistance mechanisms and broaden the spectrum of antiviral activity to other significant human pathogens, including SARS-CoV-2. This review delves into a comparative analysis of these derivatives, presenting key experimental data, outlining methodologies, and visualizing the intricate mechanisms of action.
Comparative Antiviral Activity
The antiviral efficacy of adamantane derivatives is primarily evaluated through in vitro assays that determine the concentration of the compound required to inhibit viral replication and the concentration that is toxic to host cells. The key parameters are:
-
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function, such as viral replication.
-
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. In virology, it often refers to the concentration required to inhibit 50% of viral replication in cell culture.
-
CC50 (Half-maximal cytotoxic concentration): The concentration of a drug that is required to kill 50% of host cells in a cytotoxicity assay.
-
SI (Selectivity Index): The ratio of CC50 to EC50 (or IC50). A higher SI value indicates a more favorable therapeutic window, as it suggests the drug is more toxic to the virus than to the host cells.
The following tables summarize the reported in vitro antiviral activities of selected adamantane derivatives against Influenza A virus and SARS-CoV-2.
Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus
| Compound | Virus Strain | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | A/WSN/33 (H1N1) | MDCK | - | 0.45 ± 0.04 | >100 | >222 |
| Rimantadine | A/WSN/33 (H1N1) | MDCK | - | 0.21 ± 0.02 | >100 | >476 |
| Novel Derivatives | ||||||
| (R)-6-(1-adamantyl)-1,3-oxazinan-2-one | A/Aichi/2/68 (H3N2) | MDCK | ~5 | - | - | - |
| (R)-6-(1-adamantyl)piperidine-2,4-dione | A/Aichi/2/68 (H3N2) | MDCK | ~10 | - | - | - |
| Amino acid/peptide derivatives | Rimantadine-resistant A(H1N1)pdm09 | - | - | - | - | - |
Data for novel derivatives against resistant strains often focuses on demonstrating efficacy where older drugs fail, with specific quantitative comparisons still emerging in the literature.[1][2]
Table 2: Antiviral Activity of Adamantane Derivatives against SARS-CoV-2
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Amantadine | SARS-CoV-2 | Vero E6 | 83 - 119 | >300 | >2.5 - 3.6 |
| Rimantadine | SARS-CoV-2 | Vero E6 T/A | 17.8 | - | - |
| Tromantadine | SARS-CoV-2 | Human epithelial cells | 60 - 100 | - | - |
| Novel Derivatives | |||||
| 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | >1000 | >3125 |
| 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | >1000 | >2272 |
| 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | >1000 | >781 |
The novel derivatives 3F4, 3F5, and 3E10 demonstrate significantly improved potency and selectivity against SARS-CoV-2 compared to first-generation adamantanes.[3][4]
Mechanisms of Antiviral Action
The antiviral mechanisms of adamantane derivatives are diverse and virus-specific.
Influenza A Virus: M2 Proton Channel Inhibition
The primary and most well-understood mechanism of action of amantadine and rimantadine against Influenza A is the blockade of the M2 proton channel.[5] This viral ion channel is essential for the uncoating of the virus within the host cell's endosome. By obstructing the M2 channel, these drugs prevent the influx of protons into the viral particle, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm for replication. Widespread resistance to amantadine and rimantadine is primarily due to a single amino acid substitution (S31N) in the transmembrane domain of the M2 protein.[1]
SARS-CoV-2: A Multi-Target Approach
The antiviral activity of adamantane derivatives against SARS-CoV-2 appears to be more complex, with several proposed mechanisms of action.
-
E Protein Viroporin Blockade: Similar to the M2 channel in influenza, the Envelope (E) protein of coronaviruses forms a viroporin, an ion channel that plays a role in virus assembly and release. Molecular docking studies suggest that adamantane derivatives may block this channel, thereby impairing viral propagation.[6][7]
-
Inhibition of Host Cell Proteases (Cathepsin L): Viral entry of SARS-CoV-2 into host cells is mediated by the Spike (S) protein, which requires priming by host cell proteases. One such protease is Cathepsin L (CTSL), which is involved in the endosomal entry pathway. Amantadine has been shown to down-regulate the expression and inhibit the activity of Cathepsin L, potentially by increasing the pH of endosomes.[6][8] This inhibition prevents the necessary cleavage of the S protein, thus blocking viral entry.
References
- 1. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The antiviral activity of the adamantane derivatives against the influenza virus A (H1N1) pdm2009 model in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cathepsin L plays a key role in SARS-CoV-2 infection in humans and humanized mice and is a promising target for new drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amantadine and rimantadine have no direct inhibitory effects against hepatitis C viral protease, helicase, ATPase, polymerase, and internal ribosomal entry site-mediated translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Inhibitory Effect of Tromantadine on Viral Glycoprotein Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tromantadine's inhibitory effect on viral glycoprotein synthesis, benchmarked against two well-characterized inhibitors: Tunicamycin and Brefeldin A. The information presented is based on available experimental data to assist researchers in designing and interpreting studies aimed at validating antiviral mechanisms.
Executive Summary
Tromantadine, an antiviral agent effective against Herpes Simplex Virus (HSV), is understood to interfere with the later stages of viral replication. Evidence suggests that its mechanism does not involve the outright blockage of viral glycoprotein synthesis, but rather the disruption of their subsequent processing and maturation. This distinguishes it from classical inhibitors like Tunicamycin, which prevents N-linked glycosylation, and Brefeldin A, which blocks protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. This guide will delve into the experimental validation of these distinct mechanisms.
Comparative Analysis of Inhibitory Effects
The following tables summarize the known effects and available quantitative data for Tromantadine, Tunicamycin, and Brefeldin A on viral glycoprotein synthesis and processing, primarily focusing on Herpes Simplex Virus (HSV).
Table 1: Qualitative Comparison of Inhibitory Mechanisms
| Feature | Tromantadine | Tunicamycin | Brefeldin A |
| Primary Target | Post-translational processing or function of glycoproteins. | N-linked glycosylation (Dolichol phosphate N-acetylglucosaminephosphotransferase). | ER-to-Golgi protein transport (guanine nucleotide exchange factor GBF1). |
| Effect on Glycoprotein Synthesis | Viral glycoproteins (e.g., HSV gB, gC, gD) are synthesized.[1] | Inhibition of the addition of N-linked oligosaccharide chains to the polypeptide backbone.[2][3] | Glycoprotein polypeptide chains are synthesized but remain in the ER.[4] |
| Effect on Glycoprotein Processing | Likely inhibits proper folding, conformational changes, or transport, leading to impaired function (e.g., syncytium formation).[1] | Results in unglycosylated or under-glycosylated proteins that are often misfolded and degraded.[5] | Prevents further processing in the Golgi, leading to the accumulation of immature, endoglycosidase H-sensitive glycoproteins.[6][7] |
| Cellular Localization of Glycoproteins | Glycoproteins can still be detected on the cell surface, though potentially in an altered conformation.[1] | Unglycosylated proteins are often retained in the ER and may be targeted for degradation.[8][9] | Accumulation of immature glycoproteins in the endoplasmic reticulum.[4][7] |
Table 2: Quantitative Data on Antiviral Activity and Glycoprotein Inhibition
| Compound | Virus | Assay | Endpoint | Effective Concentration / IC50 |
| Tromantadine | HSV-1 | Syncytium Formation Inhibition | Inhibition of cell fusion | >25 µg/mL[1] |
| Tromantadine | HSV-1 | Virus Production Assay | Reduction in infectious virus yield | 100-500 µg/mL for significant reduction |
| Tunicamycin | HSV | Radiolabeled Sugar Incorporation | Reduction of [14C]glucosamine and [3H]mannose incorporation | Concentration-dependent reduction observed |
| Tunicamycin | HSV-1 | Plaque Reduction Assay | Inhibition of viral replication | Not explicitly stated for glycoprotein synthesis, but effective at µg/mL range for antiviral activity. |
| Brefeldin A | Pseudorabies Virus (an alphaherpesvirus) | Virus Egress Assay | Blockage of infectious virus accumulation | Not explicitly quantified in the study.[4] |
| Brefeldin A | HSV-1 | Virus Release Assay | Inhibition of virion release | As little as 0.3 µg/mL[10] |
Experimental Protocols
To validate and quantify the inhibitory effects of these compounds on viral glycoprotein synthesis and processing, the following experimental protocols are recommended.
Analysis of Viral Glycoprotein Synthesis and Processing by Radiolabeling and Immunoprecipitation
This method allows for the direct visualization of the synthesis and post-translational modification of viral glycoproteins.
a. Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Virus stock (e.g., HSV-1)
-
Tromantadine, Tunicamycin, Brefeldin A
-
[³⁵S]methionine/cysteine labeling medium
-
Chase medium (complete medium with excess unlabeled methionine and cysteine)
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies specific to the viral glycoprotein of interest (e.g., anti-gD)
-
Protein A/G agarose beads
-
SDS-PAGE gels and electrophoresis apparatus
-
Autoradiography film or phosphorimager
b. Protocol:
-
Seed host cells (e.g., Vero or HEp-2 cells) and grow to confluence.
-
Infect cells with the virus at a desired multiplicity of infection (MOI).
-
At an appropriate time post-infection (e.g., 4-6 hours), pre-treat the cells with the respective inhibitors (Tromantadine, Tunicamycin, Brefeldin A) or a vehicle control for a specified period.
-
Pulse: Remove the medium and add [³⁵S]methionine/cysteine labeling medium containing the inhibitors. Incubate for a short period (e.g., 15-30 minutes) to label newly synthesized proteins.
-
Chase: Remove the labeling medium, wash the cells, and add chase medium containing the inhibitors. Incubate for various time points (e.g., 0, 30, 60, 120 minutes).
-
Lyse the cells at each time point with lysis buffer.
-
Pre-clear the lysates and then perform immunoprecipitation using a specific antibody against the viral glycoprotein of interest and Protein A/G agarose beads.[10]
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and resolve them by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography or phosphorimaging.
c. Expected Results:
-
Control: A band corresponding to the precursor glycoprotein should be visible at the beginning of the chase, which then shifts to a higher molecular weight (mature form) over time.
-
Tromantadine: Glycoprotein synthesis should be observed, but there may be a subtle change in electrophoretic mobility or a delay in the appearance of the fully mature form compared to the control.
-
Tunicamycin: A lower molecular weight band corresponding to the unglycosylated polypeptide backbone will be observed, and no shift to a higher molecular weight will occur.[2][5]
-
Brefeldin A: A band corresponding to the immature, ER-resident form of the glycoprotein will accumulate, and the appearance of the mature, Golgi-processed form will be blocked.[6][7]
Analysis of Cell Surface Expression of Viral Glycoproteins by Flow Cytometry
This technique quantifies the amount of viral glycoprotein expressed on the surface of infected cells.
a. Materials:
-
Infected and inhibitor-treated cells
-
Phosphate-buffered saline (PBS)
-
Primary antibody specific to an extracellular domain of the viral glycoprotein
-
Fluorescently labeled secondary antibody
-
Flow cytometer
b. Protocol:
-
Prepare single-cell suspensions of infected and inhibitor-treated cells.
-
Wash the cells with cold PBS.
-
Incubate the cells with a primary antibody targeting an extracellular epitope of the viral glycoprotein on ice to prevent receptor-mediated endocytosis.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody.
-
Wash the cells again to remove unbound secondary antibody.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of surface glycoprotein expression.[11][12]
c. Expected Results:
-
Control: A significant increase in fluorescence intensity compared to uninfected cells.
-
Tromantadine: A detectable level of fluorescence, which may be comparable to or slightly lower than the control, indicating that the glycoprotein is still transported to the cell surface.[1]
-
Tunicamycin: A significant reduction in surface fluorescence, as the unglycosylated proteins are generally not efficiently transported to the plasma membrane.[8]
-
Brefeldin A: A significant reduction in surface fluorescence due to the retention of glycoproteins in the ER.[7]
Visualizing the Mechanisms
Signaling Pathway of Viral Glycoprotein Synthesis and Inhibition
References
- 1. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of tunicamycin on herpes simplex virus glycoproteins and infectious virus production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of tunicamycin on herpes simplex virus glycoproteins and infectious virus production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of brefeldin A on alphaherpesvirus membrane protein glycosylation and virus egress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Studies on endoplasmic reticulum--Golgi complex cycling pathway in herpes simplex virus-infected and brefeldin A-treated human fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of tunicamycin on the synthesis of herpes simplex virus type 1 glycoproteins and their expression on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of tunicamycin on the synthesis of herpes simplex virus type 1 glycoproteins and their expression on the cell surface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heparan Sulfate Proteoglycan Binding by Herpes Simplex Virus Type 1 Glycoproteins B and C, Which Differ in Their Contributions to Virus Attachment, Penetration, and Cell-to-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometric analysis of herpes simplex virus type 1 susceptibility to acyclovir, ganciclovir, and foscarnet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flow cytometric analysis of herpes simplex virus type 1 susceptibility to acyclovir, ganciclovir, and foscarnet - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Tromantadine and Other Antiviral Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of antiviral agents is paramount in the early stages of drug discovery and development. This guide provides a comparative assessment of the cytotoxicity of tromantadine, a topical antiviral agent, with other commonly used antiviral drugs, namely acyclovir and ganciclovir. The information is compiled from various in vitro studies to offer a comprehensive overview for preclinical research.
Executive Summary
Data Presentation: In Vitro Cytotoxicity of Antiviral Agents
The following table summarizes the 50% cytotoxic concentration (CC50) values for tromantadine, acyclovir, and ganciclovir as reported in various in vitro studies. The CC50 value represents the concentration of a drug that causes a 50% reduction in cell viability.[5] A higher CC50 value generally indicates lower cytotoxicity.
| Antiviral Agent | Cell Line | CC50 Value | Reference |
| Tromantadine | Vero, HEp-2 | Limited toxicity observed at concentrations up to 2 mg per 2 x 10^6 cells. Specific CC50 value not provided. | [3][6][7] |
| Acyclovir | Vero | >6400 µM | [8] |
| U251tk | Poorly phosphorylated, resulting in low cytotoxicity. | [9] | |
| CRFK | No significant effect on viability up to 500 μg/ml. | [10] | |
| Ganciclovir | U251tk | Substantially more cytotoxic than acyclovir in HSV-TK-expressing cells. | [9] |
| Lymphoblastoid cells | IC50 for toxicity ~20 mg/liter. | [11] | |
| A549 | CC50 value determined. | [12] | |
| MRC-5 | CC50 and CC90 values determined. | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for common cytotoxicity assays used in antiviral drug screening.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the antiviral agents (Tromantadine, Acyclovir, Ganciclovir) in culture medium and add them to the respective wells. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the drugs) and a cell-free blank.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using a dose-response curve.
LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well of the new plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer). Calculate the CC50 value from the dose-response curve.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the assessment of antiviral cytotoxicity.
Caption: A generalized workflow for in vitro cytotoxicity assessment of antiviral agents.
Caption: Putative signaling pathways involved in the cytotoxicity of adamantane derivatives.
Discussion and Conclusion
The potential mechanisms underlying the cytotoxicity of adamantane derivatives, including tromantadine, may involve the alteration of cell membrane properties and modulation of intracellular signaling pathways, such as calcium signaling, which can lead to apoptosis or cell cycle arrest.[14][15] Further research is warranted to elucidate the specific signaling pathways affected by tromantadine and to conduct direct comparative cytotoxicity studies against a broader panel of antiviral agents in various cell lines. Such studies would provide invaluable data for the risk-benefit assessment of tromantadine and guide the development of new, safer antiviral therapies.
References
- 1. What is Tromantadine Hydrochloride used for? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tromantadine: inhibitor of early and late events in herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 9. Superior cytotoxicity with ganciclovir compared with acyclovir and 1-beta-D-arabinofuranosylthymine in herpes simplex virus-thymidine kinase-expressing cells: a novel paradigm for cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro comparison of antiviral drugs against feline herpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. academicjournals.org [academicjournals.org]
- 13. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Reproducibility of Tromantadine Hydrochloride's Effect on Reducing Viral Load: A Comparative Guide
Introduction
Tromantadine hydrochloride, an adamantane derivative, is an antiviral agent that has demonstrated efficacy against Herpes Simplex Virus (HSV). This guide provides a comprehensive comparison of this compound's performance in reducing viral load with other alternatives, supported by experimental data. A critical aspect of any therapeutic agent is the reproducibility of its effects; this guide will delve into the available data to assess the consistency of Tromantadine's antiviral activity. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of experimental protocols, quantitative data, and the mechanistic pathways of Tromantadine's action.
Quantitative Data Summary
The antiviral activity of this compound against Herpes Simplex Virus Type 1 (HSV-1) has been quantified in vitro. The following table summarizes the dose-dependent effect of Tromantadine on the reduction of extracellular HSV-1 production in HEp-2 cells.
Table 1: Effect of this compound on Extracellular HSV-1 Production in HEp-2 Cells [1][2]
| Tromantadine Concentration (µg/mL) | Virus Titer (PFU/0.1 mL) | Percent Inhibition |
| 0 (Control) | 1 x 10^6 | 0% |
| 100 | 1 x 10^4 | 99% |
| 200 | 1 x 10^3 | 99.9% |
| 400 | <10 | >99.99% |
| 500 | <10 | >99.99% |
| 1000 | <10 | >99.99% |
Data adapted from Rosenthal et al., 1982. The experiment was conducted on HEp-2 cells infected with the KOS strain of HSV-1.
For comparison, the following table presents the 50% inhibitory concentration (IC50) values for Acyclovir, a standard anti-herpetic drug, against various strains of HSV-1 from different studies. It is important to note that direct comparison is challenging due to variations in experimental conditions such as cell lines, virus strains, and assay methods.
Table 2: In Vitro Antiviral Activity of Acyclovir against Herpes Simplex Virus Type 1
| HSV-1 Strain | Cell Line | IC50 (µM) | Reference |
| KOS | Vero | 0.11 - 18.6 | [3] |
| Clinical Isolates | Vero | 0.050–4.456 µg/mL | [4] |
| Multiple Strains | A549 | Not specified | [5] |
Experimental Protocols
The reproducibility of antiviral efficacy is critically dependent on standardized experimental protocols. The following methodologies are representative of those used to evaluate the antiviral activity of this compound and its comparators.
Plaque Reduction Assay
The plaque reduction assay is the gold standard for determining the inhibitory effect of a compound on viral replication.
-
Cell Culture: Confluent monolayers of a susceptible cell line (e.g., Vero or HEp-2 cells) are prepared in multi-well plates.
-
Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1 (e.g., 100 plaque-forming units [PFU] per well).
-
Compound Treatment: Serial dilutions of the antiviral compound (e.g., this compound or Acyclovir) are added to the infected cell cultures. A control group with no antiviral agent is also included.
-
Incubation: The plates are incubated for a period that allows for viral replication and plaque formation (typically 2-3 days).
-
Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which are areas of cell death caused by viral replication.
-
Quantification: The number of plaques in each well is counted, and the percentage of plaque reduction compared to the control is calculated to determine the inhibitory concentration.
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed reduction in viral load is not due to cell death.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density.
-
Compound Addition: Various concentrations of the test compound are added to the cells.
-
Incubation: The plate is incubated for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm). The 50% cytotoxic concentration (CC50) is then calculated.
Mechanism of Action and Signaling Pathways
This compound exhibits a dual mechanism of action, inhibiting both early and late stages of the HSV replication cycle.
-
Early Stage Inhibition: Tromantadine is believed to interfere with the initial stages of viral infection, including the attachment of the virus to the host cell and the subsequent fusion of the viral envelope with the cell membrane.[1] This prevents the viral capsid from entering the cell and releasing its genetic material.
-
Late Stage Inhibition: Evidence suggests that Tromantadine also acts at a later stage of viral replication.[1][6] It is thought to inhibit the proper processing and maturation of viral glycoproteins.[6] These glycoproteins are essential for the assembly of new virus particles and for the formation of syncytia (cell fusion), which is a mechanism of viral spread. The synthesis of key viral glycoproteins like gB, gC, and gD is not prevented, but their subsequent processing or transport to the cell surface appears to be impaired.[6]
Proposed Signaling Pathway of Tromantadine's Late-Stage Inhibition
Caption: Proposed dual inhibitory action of Tromantadine on the HSV-1 lifecycle.
Experimental Workflow for Antiviral Activity Assessment
Caption: Standard workflow for a plaque reduction assay to determine antiviral efficacy.
Discussion on Reproducibility and Comparison
The data from Rosenthal et al. (1982) demonstrates a clear and potent dose-dependent inhibition of HSV-1 replication by this compound in vitro.[1][2] The near-complete inhibition at concentrations of 400 µg/mL and above suggests a strong and reproducible effect under the specific experimental conditions of that study.
However, a comprehensive assessment of the reproducibility of Tromantadine's effect is limited by the scarcity of recent, independent in vitro studies that replicate these findings with modern virological techniques. The majority of subsequent research on Tromantadine has focused on clinical efficacy, where it has been shown to be comparable to Acyclovir in topical treatment of recurrent orofacial herpes.[7][8] These clinical studies, while valuable, do not provide the direct quantitative measure of viral load reduction necessary for a rigorous comparison of in vitro reproducibility.
Acyclovir, as a widely studied antiviral, has a large body of literature detailing its in vitro efficacy. However, the reported IC50 values vary significantly depending on the HSV strain, the cell line used for the assay, and the specific protocol employed.[3][4][5] This highlights a critical challenge in comparing antiviral compounds across different studies: the lack of standardized assay conditions. For a definitive statement on the relative reproducibility and potency of Tromantadine versus Acyclovir in reducing viral load, a head-to-head in vitro comparison using identical, standardized protocols is necessary.
Conclusion
This compound has a demonstrated, potent inhibitory effect on the replication of Herpes Simplex Virus Type 1 in vitro, with historical data indicating a reproducible, dose-dependent reduction in viral load. Its dual mechanism of action, targeting both early and late stages of the viral life cycle, makes it an interesting candidate for antiviral therapy. While clinical studies suggest its efficacy is comparable to Acyclovir for topical treatment, a direct and robust comparison of their in vitro viral load reduction capabilities is hampered by a lack of recent, comparative studies using standardized methodologies. Future research should focus on direct, side-by-side in vitro comparisons with current standard-of-care antivirals to definitively establish the reproducibility and relative potency of this compound's effect on viral load reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Susceptibilities of Herpes Simplex Viruses to Penciclovir and Acyclovir in Eight Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tromantadine inhibits a late step in herpes simplex virus type 1 replication and syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of tromantadine and aciclovir in the topical treatment of recurrent herpes orofacialis. Comparison in a clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized double-blind trial of tromantadine versus aciclovir in recurrent herpes orofacialis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tromantadine Hydrochloride: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment and Waste Classification
Tromantadine hydrochloride should be handled as a potentially hazardous chemical. Although toxicological data indicates an oral LD50 in rats of 630 mg/kg, which is above the threshold for P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), its structural similarity to amantadine hydrochloride suggests that it may pose other health and environmental risks.[1] The SDS for amantadine hydrochloride indicates it is harmful if swallowed, causes severe skin and eye damage, is suspected of damaging fertility, and is harmful to aquatic life with long-lasting effects. Therefore, it is prudent to manage this compound as a chemical waste.
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): Governs the disposal of solid and hazardous waste in the United States.[2][3]
-
Environmental Protection Agency (EPA): Sets standards for hazardous waste management.[3]
-
Drug Enforcement Administration (DEA): Regulates the disposal of controlled substances. This compound is not currently listed as a controlled substance.
Quantitative Data Summary
The following table summarizes the available toxicological data for tromantadine.
| Toxicological Data for Tromantadine | |
| Test | Result |
| Oral LD50 (Rat) | 630 mg/kg |
| Intravenous LD50 (Mouse) | 71.0 mg/kg |
Source: DrugFuture[1]
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder, contaminated lab materials (e.g., weighing paper, spill cleanup materials), and empty stock containers in a designated, properly labeled hazardous waste container.
-
The container should be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, labeled hazardous waste container for liquid chemical waste.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Empty containers that held this compound should be managed as hazardous waste unless they are "RCRA empty." For a non-acute hazardous waste, this generally means that all contents have been removed by normal means (e.g., pouring, scraping) and no more than one inch of residue remains. However, given the potential hazards, it is best practice to dispose of the empty container in the solid hazardous waste stream.[4]
-
3. Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").
4. Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area or central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from incompatible materials.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Logical Relationship of Disposal Regulations
The disposal of pharmaceutical waste is governed by a hierarchy of regulations.
Caption: Hierarchy of regulations for pharmaceutical waste disposal.
References
Essential Safety and Logistical Information for Handling Tromantadine Hydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for Tromantadine hydrochloride was not located. The following information is based on the safety data for the closely related compound, Amantadine hydrochloride, and general guidelines for handling hazardous drugs. Researchers should always consult with their institution's safety office and perform a risk assessment before handling any chemical.
This document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal plans for this compound to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure to this compound. The following table summarizes the recommended PPE based on available safety data for a related compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust. |
| Skin and Body | Protective clothing, such as a lab coat or disposable gown. | To prevent contamination of personal clothing and skin. |
| Respiratory | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Experimental Protocols: Handling and Disposal
Adherence to strict protocols for handling and disposal is essential to maintain a safe laboratory environment.
Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a safety shower and eyewash station are readily accessible.
-
Assemble all necessary equipment and PPE before beginning work.
-
-
Weighing and Transferring:
-
Handle solid this compound in a chemical fume hood or other ventilated enclosure to minimize dust generation.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound. Avoid creating dust.
-
Close containers tightly after use.
-
-
Working with Solutions:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Clearly label all containers with the chemical name and any hazard warnings.
-
-
Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Remove contaminated clothing immediately and launder it separately before reuse.
-
Disposal Plan:
-
Waste Segregation:
-
Dispose of waste materials contaminated with this compound in a designated, sealed, and clearly labeled hazardous waste container. This includes empty containers, contaminated gloves, and other disposable materials.
-
-
Waste Disposal:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult your institution's environmental health and safety department for specific disposal procedures.
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
